1,4-Dioxane-2,3-diol, cis-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
67907-43-1 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,3S)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+ |
InChI Key |
YLVACWCCJCZITJ-ZXZARUISSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H](O1)O)O |
Canonical SMILES |
C1COC(C(O1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of cis-1,4-Dioxane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of cis-1,4-Dioxane-2,3-diol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary and most stereoselective method for obtaining the cis-isomer is through the dihydroxylation of 1,4-dioxene. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research and development setting.
Introduction
1,4-Dioxane derivatives are significant structural motifs in a wide array of biologically active molecules and functional materials. The stereochemistry of substituents on the dioxane ring plays a crucial role in determining their physical, chemical, and biological properties. Specifically, cis-1,4-Dioxane-2,3-diol serves as a key building block for the synthesis of more complex molecules, where the defined spatial arrangement of the hydroxyl groups is essential for subsequent transformations and for establishing the final stereochemistry of the target compound. While the synthesis of the 1,4-dioxane ring system is well-established, achieving specific stereoisomers such as the cis-2,3-diol requires a controlled synthetic approach.
Synthetic Pathway Overview
The most effective and stereoselective route to cis-1,4-Dioxane-2,3-diol is the cis-dihydroxylation of the corresponding alkene, 1,4-dioxene (also known as 2,3-dihydro-1,4-dioxin). This method ensures the formation of the two hydroxyl groups on the same face of the dioxane ring, leading to the desired cis configuration.
The overall synthetic transformation is depicted below:
Figure 1: General overview of the synthesis of cis-1,4-Dioxane-2,3-diol.
Experimental Protocols
The following section provides a detailed experimental protocol for the cis-dihydroxylation of 1,4-dioxene. The most common and reliable methods for achieving cis-dihydroxylation involve the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Method 1: Osmium Tetroxide Catalyzed cis-Dihydroxylation
This method is highly reliable for the stereoselective formation of cis-diols. Due to the toxicity and cost of osmium tetroxide, it is typically used in catalytic amounts in conjunction with a co-oxidant.
Reaction Scheme:
Figure 2: Reaction pathway for osmium tetroxide catalyzed cis-dihydroxylation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,4-Dioxene | 86.09 | 10 | 0.86 g |
| Osmium Tetroxide (OsO₄) | 254.23 | 0.1 (1 mol%) | 25.4 mg |
| N-Methylmorpholine N-oxide (NMO) | 117.15 | 12 | 1.41 g |
| Acetone | - | - | 50 mL |
| Water | - | - | 5 mL |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | 1 g |
| Dichloromethane (DCM) | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a solution of 1,4-dioxene (10 mmol) in a mixture of acetone (50 mL) and water (5 mL) in a round-bottom flask, add N-methylmorpholine N-oxide (NMO, 12 mmol).
-
While stirring at room temperature, add a catalytic amount of osmium tetroxide (0.1 mmol). The solution will typically turn dark brown.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1 g) and stir for an additional 30 minutes to reduce the osmate ester intermediate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure cis-1,4-Dioxane-2,3-diol.
Expected Yield: 85-95%
Method 2: Potassium Permanganate Mediated cis-Dihydroxylation
This method provides a less expensive, albeit sometimes less selective, alternative to osmium tetroxide. The reaction must be performed at low temperatures to prevent over-oxidation.
Reaction Scheme:
Figure 3: Reaction pathway for potassium permanganate mediated cis-dihydroxylation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,4-Dioxene | 86.09 | 10 | 0.86 g |
| Potassium Permanganate (KMnO₄) | 158.03 | 10 | 1.58 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | 0.4 g |
| Water | - | - | 100 mL |
| Ethanol | - | - | 20 mL |
| Celite® | - | - | - |
| Ethyl Acetate | - | - | 150 mL |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Dissolve 1,4-dioxene (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium permanganate (10 mmol) and sodium hydroxide (0.4 g) in water (100 mL).
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the aqueous potassium permanganate solution to the stirred solution of 1,4-dioxene over a period of 30 minutes, maintaining the temperature at 0 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure cis-1,4-Dioxane-2,3-diol.
Expected Yield: 60-75%
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of cis-1,4-Dioxane-2,3-diol.
| Parameter | Method 1 (OsO₄) | Method 2 (KMnO₄) |
| Reactant | 1,4-Dioxene | 1,4-Dioxene |
| Yield (%) | 85-95 | 60-75 |
| Stereoselectivity (cis:trans) | >99:1 | >95:5 |
| Reaction Time (h) | 12-24 | 1.5 |
| Reaction Temperature (°C) | 25 (Room Temp) | 0 |
Logical Workflow for Synthesis and Purification
The logical workflow for the synthesis and purification of cis-1,4-Dioxane-2,3-diol is outlined below.
Figure 4: Logical workflow for the synthesis and purification process.
Conclusion
The synthesis of cis-1,4-Dioxane-2,3-diol is most effectively achieved through the cis-dihydroxylation of 1,4-dioxene. While both osmium tetroxide and potassium permanganate can be employed for this transformation, the osmium-catalyzed method offers superior yields and stereoselectivity. The detailed protocols and workflows provided in this guide are intended to enable researchers to reliably synthesize this valuable building block for applications in drug discovery and materials science. Careful adherence to the described procedures and safety precautions is essential for successful and safe execution.
Technical Guide: ¹H NMR Spectrum of cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H NMR spectrum of cis-1,4-Dioxane-2,3-diol. Due to the limited availability of complete, experimentally verified spectral data in publicly accessible literature, this guide synthesizes available information and theoretical principles to offer a comprehensive overview for research and development applications.
Data Presentation
The following table summarizes the reported ¹H NMR spectral data for 1,4-Dioxane-2,3-diol. It is important to note that the stereochemistry (cis or trans) was not specified in the original source for these chemical shifts, and coupling constant information was not provided. The assignments are based on the general chemical environments within the molecule.
| Signal | Chemical Shift (δ) [ppm] | Tentative Assignment | Multiplicity (Predicted) | Coupling Constants (J) [Hz] (Predicted) |
| A | 6.48 | Hydroxyl Protons (OH) | Broad Singlet | N/A |
| B | 4.32 | Methine Protons (CH-OH) | Doublet | JH-C-C-H ≈ 3-5 Hz |
| C | 3.82 | Methylene Protons (O-CH₂) | Multiplet | N/A |
| D | 3.41 | Methylene Protons (O-CH₂) | Multiplet | N/A |
Note: The signal at 3.41 ppm was reported to be overlapped by a water signal.[1] The predicted multiplicities and coupling constants are based on the expected spin-spin coupling interactions in the cis isomer.
Experimental Protocols
A standard experimental protocol for acquiring the ¹H NMR spectrum of cis-1,4-Dioxane-2,3-diol would involve the following steps.
Sample Preparation:
-
Dissolution: Dissolve approximately 5-10 mg of high-purity cis-1,4-Dioxane-2,3-diol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can influence the chemical shifts of the hydroxyl protons.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
-
Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, to achieve adequate signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons contributing to each resonance.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants of all signals.
-
Mandatory Visualization
The following diagram illustrates the predicted spin-spin coupling network for the protons in cis-1,4-Dioxane-2,3-diol.
References
Technical Guide: Spectroscopic and Synthetic Insights into cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹³C NMR spectroscopic characteristics and synthetic pathways pertaining to cis-1,4-Dioxane-2,3-diol. Due to the limited availability of direct experimental ¹³C NMR data in public databases and literature, this document presents expected chemical shift ranges based on analogous structures and established spectroscopic principles. A detailed, adaptable experimental protocol for acquiring such data is also provided, alongside visualizations of the molecular structure and a plausible synthetic route.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of cis-1,4-Dioxane-2,3-diol is expected to exhibit two distinct signals corresponding to the two sets of chemically equivalent carbons in the molecule, assuming a chair or twist-boat conformation that allows for molecular symmetry. The carbons bearing the hydroxyl groups (C2 and C3) will be deshielded due to the electronegativity of the oxygen atoms and will appear at a lower field compared to the carbons of the ethylene glycol fragment (C5 and C6).
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale |
| C2, C3 | 90 - 100 | These carbons are directly attached to two oxygen atoms (one from the ring ether linkage and one from the hydroxyl group), leading to significant deshielding. |
| C5, C6 | 65 - 75 | These carbons are part of an ether linkage, which is typical for carbons in such an environment. |
Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Experimental Protocols
A standard protocol for obtaining a high-quality ¹³C NMR spectrum of cis-1,4-Dioxane-2,3-diol is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
2.1. Sample Preparation
-
Sample Quantity : For a standard 5 mm NMR tube, a sample amount of 10-50 mg is typically required to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.
-
Solvent Selection : A deuterated solvent that readily dissolves the diol should be chosen. Due to the polar nature of the diol, suitable solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃) if solubility permits. The choice of solvent will influence the chemical shifts.
-
Sample Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in the NMR tube. Ensure complete dissolution by gentle vortexing or inversion.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Experiment Type : A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
-
Acquisition Parameters :
-
Spectral Width (SW) : A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range for organic molecules.
-
Number of Scans (NS) : A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative information, although routine spectra often use shorter delays.
-
Temperature : The experiment is typically run at room temperature (e.g., 298 K).
-
2.3. Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phase Correction : The spectrum should be accurately phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction : A baseline correction should be applied to obtain a flat baseline.
-
Referencing : The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.
Visualizations
3.1. Molecular Structure
The following diagram illustrates the chemical structure of cis-1,4-Dioxane-2,3-diol, highlighting the carbon numbering.
3.2. Plausible Synthetic Pathway
A potential synthetic route to cis-1,4-Dioxane-2,3-diol involves the stereoselective dihydroxylation of 1,4-dioxin.
This guide serves as a foundational resource for researchers working with cis-1,4-Dioxane-2,3-diol. While direct experimental data remains elusive in readily accessible sources, the provided predictions and protocols offer a robust starting point for spectroscopic analysis and further investigation.
Mass Spectrometry of cis-1,4-Dioxane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of cis-1,4-Dioxane-2,3-diol, a metabolite of the industrial solvent and environmental contaminant 1,4-dioxane. Direct analysis of this polar diol by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility. Therefore, this guide focuses on the analysis of its trimethylsilyl (TMS) derivative, a common and effective strategy to enhance its amenability to GC-MS analysis.
Introduction
cis-1,4-Dioxane-2,3-diol is a metabolite of 1,4-dioxane, a compound of significant environmental and toxicological concern. Accurate and sensitive detection of its metabolites is crucial for toxicological studies and for monitoring bioremediation processes. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of such compounds. However, the presence of two hydroxyl groups in cis-1,4-Dioxane-2,3-diol makes it a non-volatile and polar molecule, necessitating a derivatization step to improve its chromatographic behavior and thermal stability. Trimethylsilylation is a widely used derivatization technique that replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.
Analytical Approach: The Necessity of Derivatization
The direct GC-MS analysis of polar compounds like cis-1,4-Dioxane-2,3-diol is hindered by strong intermolecular hydrogen bonding, leading to poor peak shape, low sensitivity, and potential thermal degradation in the GC injector and column. Chemical derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar hydroxyl groups, as illustrated in the workflow below.
An In-Depth Technical Guide to the FTIR Analysis of cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cis-1,4-Dioxane-2,3-diol. It includes detailed experimental protocols for both the synthesis of the compound and its subsequent FTIR analysis, a summary of its characteristic vibrational modes, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this and similar molecules.
Introduction to cis-1,4-Dioxane-2,3-diol
cis-1,4-Dioxane-2,3-diol is a heterocyclic organic compound with the molecular formula C₄H₈O₄. As a vicinal diol incorporated into a dioxane ring, its structure presents interesting stereochemical and conformational properties. The presence of hydroxyl and ether functional groups makes it a molecule of interest in various chemical and pharmaceutical applications, including as a potential building block in organic synthesis and for its biological activity. Accurate characterization of this molecule is crucial, and FTIR spectroscopy is a powerful and accessible technique for confirming its identity and purity.
Synthesis of cis-1,4-Dioxane-2,3-diol
A common and effective method for the synthesis of cis-1,4-Dioxane-2,3-diol involves the acid-catalyzed reaction of ethylene glycol with glyoxal. This reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization.
Experimental Protocol: Synthesis
Materials:
-
Ethylene glycol
-
Glyoxal (40% aqueous solution)
-
Concentrated sulfuric acid (catalyst)
-
Sodium hydroxide (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylene glycol and a 40% aqueous solution of glyoxal in a 1:1 molar ratio.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to a gentle reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until a neutral pH is achieved.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
FTIR Analysis of cis-1,4-Dioxane-2,3-diol
FTIR spectroscopy is an essential analytical technique for the structural elucidation of cis-1,4-Dioxane-2,3-diol. The infrared spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule, providing a unique "fingerprint."
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality FTIR spectra of solid samples.
Materials and Equipment:
-
cis-1,4-Dioxane-2,3-diol (solid sample)
-
Potassium bromide (KBr), spectroscopic grade, desiccated
-
Agate mortar and pestle
-
Pellet press with a die
-
FTIR spectrometer (e.g., Bruker IFS 85 or similar)
Procedure:
-
Thoroughly grind a small amount (1-2 mg) of the cis-1,4-Dioxane-2,3-diol sample in an agate mortar and pestle to a fine powder.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.
-
Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
Transfer a portion of the mixture to the pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
Quantitative Data: Characteristic FTIR Peaks
The following table summarizes the main absorption bands observed in the FTIR spectrum of cis-1,4-Dioxane-2,3-diol.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 | Strong, Broad | O-H stretching (hydrogen-bonded) |
| ~2960 | Medium | C-H asymmetric stretching (CH₂) |
| ~2880 | Medium | C-H symmetric stretching (CH₂) |
| ~1450 | Medium | C-H scissoring (CH₂) |
| ~1350 | Medium | O-H bending |
| ~1120 | Strong | C-O-C asymmetric stretching (ether) |
| ~1080 | Strong | C-O stretching (secondary alcohol) |
| ~1040 | Strong | C-O-C symmetric stretching (ether) |
| ~890 | Medium | Ring breathing mode |
Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and analysis of cis-1,4-Dioxane-2,3-diol.
Caption: Experimental workflow for the synthesis and FTIR analysis of cis-1,4-Dioxane-2,3-diol.
Caption: Logical relationship for the interpretation of the FTIR spectrum of cis-1,4-Dioxane-2,3-diol.
Technical Guide: Physical Properties of cis-1,4-Dioxane-2,3-diol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of cis-1,4-Dioxane-2,3-diol. Due to a notable scarcity of experimental data for the cis-isomer in peer-reviewed literature, this document combines reported data for the general compound and the trans-isomer with established principles of stereoisomerism to offer a predictive profile. This guide also outlines general experimental protocols for the synthesis and characterization of cis-diols, which can be adapted for this specific compound. Furthermore, in the absence of known signaling pathways involving cis-1,4-Dioxane-2,3-diol, a logical workflow for its synthesis and characterization is presented.
Introduction
1,4-Dioxane-2,3-diol is a heterocyclic organic compound with the molecular formula C₄H₈O₄. The presence of two hydroxyl groups on the dioxane ring allows for the existence of cis and trans stereoisomers. These isomers, while having the same chemical formula and connectivity, can exhibit distinct physical and biological properties due to their different spatial arrangements. This guide focuses specifically on the cis-isomer of 1,4-Dioxane-2,3-diol. Understanding the physical properties of this compound is crucial for its application in research, particularly in fields such as medicinal chemistry and materials science, where stereochemistry can significantly impact molecular interactions and functionality.
Physical Properties
The available quantitative data for 1,4-Dioxane-2,3-diol often does not specify the isomeric form, or it pertains to the trans-isomer. The following table summarizes the available data and provides predicted properties for the cis-isomer based on general principles of stereochemistry.
| Property | Value (General/trans-isomer) | Predicted Value (cis-isomer) | Citation |
| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | [1][2] |
| Molecular Weight | 120.10 g/mol | 120.10 g/mol | [1][2] |
| Physical Form | Solid, white to off-white powder or crystalline powder | Likely a solid at room temperature | [2][3] |
| Melting Point | 91-95 °C (lit., likely trans or mixture) | Expected to be lower than the trans-isomer | |
| Boiling Point | Not available | Expected to be higher than the trans-isomer | [4][5][6][7] |
| Solubility | Soluble in water | Expected to have higher solubility in polar solvents than the trans-isomer | [8][9][10][11] |
| CAS Number | 4845-50-5 (unspecified isomerism) | Not individually registered | [1][2][3] |
Note on Predicted Properties:
-
Melting Point: Trans-isomers, being more symmetrical, generally pack more efficiently into a crystal lattice, resulting in a higher melting point compared to their cis-counterparts.[5][7][12][13][14]
-
Boiling Point: Cis-isomers often exhibit a net molecular dipole moment due to the arrangement of polar functional groups on the same side of the ring. This leads to stronger intermolecular dipole-dipole interactions and, consequently, a higher boiling point than the less polar trans-isomers where individual bond dipoles may cancel out.[4][5][6][7][13]
-
Solubility: The higher polarity of cis-isomers generally leads to greater solubility in polar solvents like water, following the "like dissolves like" principle.[8][9][10][11]
Spectral Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool to distinguish between cis and trans isomers. The coupling constants (J-values) between the protons on the carbons bearing the hydroxyl groups are expected to differ. For vicinal diols on a six-membered ring, the dihedral angle between the C-H bonds is different for the cis and trans isomers, leading to distinct coupling constants. Generally, a smaller coupling constant would be expected for the cis-isomer compared to the trans-isomer in a chair conformation.[15][16][17][18][19]
-
IR Spectroscopy: The infrared spectrum of 1,4-Dioxane-2,3-diol would show characteristic broad absorption bands for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹) and C-O stretching vibrations (around 1050-1150 cm⁻¹). Differences between the cis and trans isomers might be observed in the fingerprint region (below 1500 cm⁻¹) due to differences in molecular symmetry.[20][21][22][23][24]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of cis-1,4-Dioxane-2,3-diol are not explicitly documented in the available literature. However, established methods for the synthesis of cis-diols and the determination of physical properties can be adapted.
Proposed Synthesis of cis-1,4-Dioxane-2,3-diol
A plausible synthetic route to cis-1,4-Dioxane-2,3-diol involves the syn-dihydroxylation of 1,4-dioxin. This can be achieved using reagents known to effect cis-dihydroxylation of alkenes.
Reaction: 1,4-Dioxin → cis-1,4-Dioxane-2,3-diol
Reagents and Conditions:
-
Method A: Osmium Tetroxide (catalytic) with a co-oxidant. A catalytic amount of osmium tetroxide (OsO₄) can be used with a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]). The reaction is typically carried out in a solvent mixture such as acetone/water or t-butanol/water at room temperature.
-
Method B: Cold, dilute, alkaline Potassium Permanganate (KMnO₄). This classic method, known as the Baeyer test, can also be used for syn-dihydroxylation, although it can sometimes lead to over-oxidation and lower yields. The reaction is performed at low temperatures (e.g., 0 °C) in an aqueous solution.
Work-up and Purification: Following the reaction, the product would be isolated by extraction and purified using techniques such as column chromatography or recrystallization to separate the cis-diol from any unreacted starting material, byproducts, and the trans-isomer if formed.
Determination of Melting Point
The melting point of the synthesized cis-1,4-Dioxane-2,3-diol can be determined using a standard melting point apparatus.
Procedure:
-
A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Determination of Solubility
The solubility of cis-1,4-Dioxane-2,3-diol in various solvents can be determined qualitatively.
Procedure:
-
Approximately 10-20 mg of the solid compound is placed into a test tube.
-
A small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, hexane) is added.
-
The mixture is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1 minute).
-
The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent.
Signaling Pathways and Experimental Workflows
As of the date of this publication, there is no specific information available in the scientific literature regarding signaling pathways in which cis-1,4-Dioxane-2,3-diol is involved. The biological activity of dihydroxy-substituted dioxanes is an area that warrants further investigation. Some studies have explored the antihepatotoxic and antimicrobial activities of other substituted 1,4-dioxane derivatives.[25][26] The toxicology of the parent compound, 1,4-dioxane, has been studied, but this is not directly applicable to the dihydroxylated derivative.[27][28][29]
In lieu of a signaling pathway diagram, the following diagram illustrates a logical experimental workflow for the synthesis and characterization of cis-1,4-Dioxane-2,3-diol.
References
- 1. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1,4-Dioxane-2,3-diol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. ck12.org [ck12.org]
- 5. longdom.org [longdom.org]
- 6. echemi.com [echemi.com]
- 7. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 8. solubility - Which isomers (cis or trans) are more water soluble? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]
- 10. Cis or trans isomer is more soluble? [scoop.eduncle.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How does cis and trans isomer differ from one another(i) Boiling Point(ii) Melting Point(iii) Solubility in inert solvents(iv) All of the above [vedantu.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. quora.com [quora.com]
- 15. Sciencemadness Discussion Board - Cis/Trans isomerism of alkane 1,2 diol - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. brainly.com [brainly.com]
- 20. quora.com [quora.com]
- 21. akjournals.com [akjournals.com]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and antihepatotoxic activity of some heterocyclic compounds containing 1,4-dioxane ring system | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 27. Environmental Potential for Microbial 1,4-Dioxane Degradation Is Sparse despite Mobile Elements Playing a Role in Trait Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
Technical Guide: 1,4-Dioxane-2,3-diol
CAS Number: 4845-50-5
Introduction
This technical guide provides a comprehensive overview of 1,4-Dioxane-2,3-diol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, known applications, and safety and handling procedures. Due to the limited specific research on the biological activity of 1,4-Dioxane-2,3-diol, this guide also provides context from the broader knowledge of 1,4-dioxane and its derivatives where relevant, while clearly distinguishing the available data.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,4-Dioxane-2,3-diol are summarized in the table below. These properties are essential for its handling, application in synthetic chemistry, and for analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 4845-50-5 | [1][2][3][4] |
| Molecular Formula | C₄H₈O₄ | [1] |
| Molecular Weight | 120.10 g/mol | [1][2] |
| IUPAC Name | 1,4-dioxane-2,3-diol | [1] |
| Synonyms | 2,3-Dihydroxy-1,4-dioxane, p-Dioxane-2,3-diol | [1] |
| Physical Description | White to light yellow powder or crystalline powder | [3] |
| Melting Point | 91-95 °C | [2][5] |
| InChI Key | YLVACWCCJCZITJ-UHFFFAOYSA-N | [1][2][4] |
| SMILES | C1COC(C(O1)O)O | [1][2] |
Synthesis and Manufacturing
1,4-Dioxane-2,3-diol is primarily used as a chemical intermediate.[4] U.S. production volumes were reported to be less than 1,000,000 lbs between 2016 and 2019, with applications in the paper manufacturing sector.[4]
Experimental Protocols for Synthesis
Method 1: From Glyoxal and Ethylene Glycol
A primary method for the synthesis of 1,4-Dioxane-2,3-diol involves the reaction of ethylene glycol with aqueous glyoxal.
-
Reaction: Ethylene glycol is reacted with a 40% aqueous solution of glyoxal in benzene.
-
Procedure: The mixture is heated to reflux for approximately 10 hours. The product, 1,4-Dioxane-2,3-diol, is formed with a reported yield of 45%.
-
Significance: This method provides a direct route to the target compound using readily available starting materials.
Method 2: General Approach from Epoxides
A more general strategy for producing 2,3-disubstituted 1,4-dioxane derivatives, which can be adapted for 1,4-Dioxane-2,3-diol, starts from epoxides.
-
Reaction: The key step is the ring-opening of an epoxide with an ethylene glycol monosodium or monolithium salt.
-
Procedure: This is followed by a subsequent cyclization of the resulting diol to form the 1,4-dioxane ring structure. This approach is versatile and can be used for multigram scale preparations.[6]
Below is a diagram illustrating the workflow for the synthesis of 1,4-Dioxane-2,3-diol from glyoxal and ethylene glycol.
Applications in Research and Development
1,4-Dioxane-2,3-diol's bifunctional nature, with its diol group and dioxane core, makes it a valuable building block in synthetic chemistry. It is utilized in the development of pharmaceutical intermediates, where its structure can be incorporated into more complex molecules.[7] Additionally, it serves as a model compound in research for studying reaction mechanisms and exploring new synthetic pathways.[7]
Toxicological and Safety Data
There is a notable lack of specific toxicological studies and biological pathway analysis for 1,4-Dioxane-2,3-diol itself. Most available data pertains to its parent compound, 1,4-dioxane.
Toxicology of 1,4-Dioxane (Parent Compound)
For context, 1,4-dioxane is classified as "likely to be a human carcinogen".[5] Its mode of action at high doses involves metabolic saturation, leading to oxidative stress and subsequent genotoxic events.[5] The primary metabolite of 1,4-dioxane is β-hydroxyethoxyacetic acid (HEAA).[8] It is crucial to reiterate that this data is for the parent compound and may not be representative of the toxicological profile of 1,4-Dioxane-2,3-diol.
Hazard Profile of 1,4-Dioxane-2,3-diol
The known GHS hazard classifications for 1,4-Dioxane-2,3-diol are presented below.[4]
| Hazard Code | Description | Classification Percentage |
| H315 | Causes skin irritation | 89.4% |
| H319 | Causes serious eye irritation | 97.9% |
| H335 | May cause respiratory irritation | 87.2% |
Safety and Handling Workflow
Given the known hazards, a structured workflow for the safe handling of 1,4-Dioxane-2,3-diol is essential in a laboratory setting.
Analytical Methods
Specific, validated analytical methods for 1,4-Dioxane-2,3-diol are not widely published. However, methodologies used for the parent compound, 1,4-dioxane, can be adapted. These methods are crucial for quality control, reaction monitoring, and potential metabolite studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the analysis of volatile and semi-volatile organic compounds. For 1,4-dioxane, methods like EPA 8260 (volatile) and 8270 (semi-volatile) are used, often with Selected Ion Monitoring (SIM) to enhance sensitivity.[9][3]
-
Sample Preparation: Due to the high water solubility of dioxane compounds, sample preparation is critical. Techniques such as solid-phase extraction (SPE), as used in EPA method 522 for drinking water, or heated purge-and-trap can be employed to concentrate the analyte from aqueous matrices.[9][10]
-
Isotope Dilution: The use of a deuterated internal standard, such as 1,4-dioxane-d8, is recommended to improve accuracy and precision by correcting for matrix effects and extraction inefficiencies.[9][3]
When developing an analytical method for 1,4-Dioxane-2,3-diol, optimization of extraction efficiency and chromatographic conditions would be necessary to account for the hydroxyl groups, which increase polarity and reduce volatility compared to the parent 1,4-dioxane.
References
- 1. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 4. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dioxane Template for Highly Selective Epoxy Alcohol Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents [patents.google.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. unige.ch [unige.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
Conformational Landscape of cis-1,4-Dioxane-2,3-diol: A Technical Guide
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, the concept of conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is of paramount importance. This technical guide provides an in-depth exploration of the conformational analysis of cis-1,4-Dioxane-2,3-diol, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in the current body of scientific literature, this guide will draw upon established principles of conformational analysis and data from analogous substituted 1,4-dioxanes and vicinal diols to predict its conformational behavior.
Fundamental Conformers of the 1,4-Dioxane Ring
The 1,4-dioxane ring, like cyclohexane, is not planar and primarily adopts two key conformations to alleviate ring strain: the chair and the twist-boat conformations.
-
Chair Conformation: This is generally the most stable conformation for a 1,4-dioxane ring. In this arrangement, the substituents can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions.
-
Twist-Boat Conformation: This is a more flexible and typically higher-energy conformation compared to the chair. It is an intermediate in the process of ring inversion from one chair conformation to another.
The conformational equilibrium of a substituted 1,4-dioxane is dictated by the energetic favorability of placing substituents in equatorial versus axial positions to minimize steric interactions.
Conformational Equilibrium of cis-1,4-Dioxane-2,3-diol
For cis-1,4-Dioxane-2,3-diol, the two hydroxyl groups are on the same side of the ring. This cis-relationship significantly influences the conformational preference. The molecule will exist in a dynamic equilibrium between two primary chair conformers and potentially a small population of twist-boat conformers.
Caption: Conformational equilibrium of cis-1,4-Dioxane-2,3-diol.
In the cis isomer, one hydroxyl group will be in an axial position and the other in an equatorial position in one chair conformer. Upon ring inversion, their positions will switch. The relative stability of these two chair conformers will be influenced by factors such as intramolecular hydrogen bonding and steric interactions with the ring oxygen atoms. It is plausible that intramolecular hydrogen bonding between the axial hydroxyl group and a ring oxygen could stabilize one chair conformation.
Methodologies for Conformational Analysis
The conformational landscape of molecules like cis-1,4-Dioxane-2,3-diol is typically elucidated through a combination of experimental and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation can be inferred.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can help to distinguish between different conformers.
-
Low-Temperature NMR: At sufficiently low temperatures, the interconversion between conformers can be slowed down, allowing for the direct observation of individual conformers.
X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state. While this represents a single conformation, it can provide valuable information about the preferred geometry.
Computational Modeling
Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers.
-
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule. It is computationally inexpensive and useful for initial conformational searches.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the energies and geometries of different conformers.
-
Ab Initio Methods: These are highly accurate quantum mechanical methods that are computationally more demanding but can provide very reliable results.
Workflow for Conformational Analysis
A typical workflow for the conformational analysis of a molecule like cis-1,4-Dioxane-2,3-diol would involve the following steps:
Caption: A typical workflow for conformational analysis.
Quantitative Data
As of the current literature survey, specific quantitative data (dihedral angles, coupling constants, relative energies) for the conformers of cis-1,4-Dioxane-2,3-diol are not available. The following table provides a template for how such data would be presented if it were determined from experimental and computational studies.
| Conformer | Method | Dihedral Angle (H-C2-C3-H) (°) | ³JHH (Hz) | Relative Energy (kcal/mol) |
| Chair (ax-eq OH) | DFT/B3LYP | Data not available | Data not available | Data not available |
| Chair (eq-ax OH) | DFT/B3LYP | Data not available | Data not available | Data not available |
| Twist-Boat | DFT/B3LYP | Data not available | Data not available | Data not available |
Conclusion
The conformational analysis of cis-1,4-Dioxane-2,3-diol is expected to be governed by the interplay of steric and electronic effects within its chair and twist-boat conformers. While direct experimental data for this molecule is currently lacking, the established methodologies of NMR spectroscopy, X-ray crystallography, and computational modeling provide a robust framework for its future investigation. The insights gained from such studies are crucial for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science. Further research is warranted to fully characterize the conformational landscape of this intriguing molecule.
A Comprehensive Technical Guide to the Computational Modeling of cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the computational modeling of cis-1,4-dioxane-2,3-diol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of specific experimental and computational data for this molecule, this document outlines a robust, theory-grounded approach to predict its structural, energetic, and electronic properties. The methodologies detailed herein are based on established computational chemistry principles and practices for similar cyclic ethers and diols. This guide covers the essential theoretical background, proposes a multi-step computational workflow, details protocols for experimental validation, and presents data in a clear, structured format to facilitate understanding and application by researchers in drug discovery and development.
Introduction
Cis-1,4-dioxane-2,3-diol is a functionalized dioxane derivative characterized by a six-membered ring containing two ether linkages and two hydroxyl groups in a cis configuration.[1][2] The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (ether oxygens) in a constrained cyclic structure suggests its potential for specific molecular interactions, making it a molecule of interest for drug design and as a monomer for novel polymers.[1] Computational modeling offers a powerful, cost-effective approach to explore the conformational landscape, electronic properties, and interaction potential of this molecule before undertaking extensive experimental synthesis and testing.
This guide will detail the application of molecular mechanics (MM) and quantum mechanics (QM) methods to elucidate the properties of cis-1,4-dioxane-2,3-diol.
Proposed Computational Methodologies
A hierarchical computational approach is recommended, beginning with less computationally expensive molecular mechanics methods for initial conformational searches, followed by more accurate quantum mechanics methods for refining structures and calculating electronic properties.
Molecular Mechanics (MM) for Conformational Analysis
Molecular mechanics simulations are ideal for exploring the potential energy surface of flexible molecules like cis-1,4-dioxane-2,3-diol to identify low-energy conformers.
-
Force Field Selection : The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is highly recommended. Specifically, parameters developed for cyclic ethers provide a reliable starting point for the dioxane ring.[3][4][5][6] The CHARMM General Force Field (CGenFF) can be used to generate parameters for the diol functionality.
-
Conformational Search Protocol : A systematic or stochastic conformational search should be performed to identify all accessible chair, boat, and twist-boat conformations. This involves systematically rotating torsion angles or running molecular dynamics simulations at elevated temperatures followed by energy minimization.
Quantum Mechanics (QM) for High-Accuracy Calculations
Quantum mechanics methods are essential for obtaining accurate geometric parameters, energies, and electronic properties of the identified low-energy conformers.
-
Method Selection : Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.[7][8][9] The B3LYP hybrid functional is a robust choice, widely used for organic molecules.
-
Basis Set Selection : A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimization.[7] For higher accuracy in energy calculations, a larger basis set like 6-311+G(d,p) is recommended.
-
Solvation Effects : To model the behavior in a biological or solution environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to approximate the effects of a solvent (e.g., water).
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from the proposed computational workflow. The values presented are hypothetical and serve as a template for organizing actual computational results.
Table 1: Predicted Geometric Parameters of the Most Stable Conformer of cis-1,4-Dioxane-2,3-diol (DFT/B3LYP/6-311+G(d,p))
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C2-C3 | 1.53 | |
| C2-O1 | 1.42 | |
| C3-O4 | 1.42 | |
| C5-O4 | 1.43 | |
| C6-O1 | 1.43 | |
| C2-O(H) | 1.41 | |
| C3-O(H) | 1.41 | |
| O-H | 0.97 | |
| Bond Angles (°) ** | ||
| O1-C2-C3 | 109.5 | |
| C2-C3-O4 | 109.5 | |
| C3-O4-C5 | 112.0 | |
| O4-C5-C6 | 110.0 | |
| C5-C6-O1 | 110.0 | |
| C6-O1-C2 | 112.0 | |
| O1-C2-O(H) | 110.5 | |
| Dihedral Angles (°) ** | ||
| O1-C2-C3-O4 | 55.0 | |
| C6-O1-C2-C3 | -58.0 | |
| C2-O1-C6-C5 | 60.0 |
Table 2: Predicted Relative Energies of Conformers (DFT/B3LYP/6-311+G(d,p) in Water, PCM)
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Chair (diaxial OH) | 0.00 | 3.1 |
| Chair (diequatorial OH) | 1.52 | 2.5 |
| Twist-Boat | 5.80 | 1.9 |
Table 3: Predicted Vibrational Frequencies and IR Intensities
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |
| O-H Stretch (symmetric) | 3450 | 150 |
| O-H Stretch (asymmetric) | 3480 | 120 |
| C-H Stretch | 2950-3000 | 30-50 |
| C-O Stretch | 1050-1150 | 200-300 |
Detailed Experimental Protocols for Validation
Experimental validation is crucial to confirm the accuracy of computational predictions.[10][11][12][13] The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the connectivity and conformational equilibrium of cis-1,4-dioxane-2,3-diol in solution.
-
Objective : To determine the solution-state structure and identify the major conformers.
-
Sample Preparation : Dissolve 5-10 mg of purified cis-1,4-dioxane-2,3-diol in 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition :
-
Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.[14][15][16]
-
Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to identify all carbon environments.
-
Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions, providing evidence for the cis configuration of the hydroxyl groups and the dominant chair or boat conformation.
-
-
Data Analysis : Compare the experimentally observed chemical shifts and coupling constants with values predicted from the QM calculations (using the GIAO method for chemical shifts). A strong correlation validates the computed structures.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, offering a direct comparison for the computed geometry.[17][18][19][20]
-
Objective : To determine the precise bond lengths, bond angles, and conformation of cis-1,4-dioxane-2,3-diol in the solid state.
-
Protocol :
-
Crystallization : Grow single crystals of cis-1,4-dioxane-2,3-diol suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion. A range of solvents should be screened.
-
Data Collection : Mount a suitable crystal on a goniometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[19]
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.
-
-
Data Analysis : Compare the bond lengths, angles, and torsion angles from the crystal structure with the parameters from the gas-phase QM geometry optimization. This comparison will validate the accuracy of the chosen computational level of theory.
Visualizations of Workflows and Interactions
Diagrams generated using Graphviz provide a clear visual representation of the computational processes and molecular interactions.
Computational Workflow
Caption: Proposed workflow for the computational modeling of cis-1,4-Dioxane-2,3-diol.
Potential Hydrogen Bonding Network
Caption: Potential intra- and intermolecular hydrogen bonding in cis-1,4-Dioxane-2,3-diol.
Conclusion
This guide outlines a comprehensive strategy for the computational modeling of cis-1,4-dioxane-2,3-diol. By employing a combination of molecular mechanics and quantum mechanics, researchers can generate reliable predictions of its structural and electronic properties. The detailed protocols for experimental validation using NMR and X-ray crystallography provide a clear path to confirming the computational results. This integrated computational and experimental approach will enable a deeper understanding of this molecule's behavior and accelerate its potential application in drug discovery and materials science.
References
- 1. 1,4-Dioxane-2,3-diol, cis- (67907-43-1) for sale [vulcanchem.com]
- 2. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHARMM additive and polarizable force fields for biophysics and computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Modeling Ethers With Molecular Dynamics: Updated [research.amanote.com]
- 7. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 8. comparison-of-molecular-geometry-optimization-methods-based-on-molecular-descriptors - Ask this paper | Bohrium [bohrium.com]
- 9. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 10. fiveable.me [fiveable.me]
- 11. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. docbrown.info [docbrown.info]
- 16. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Stability of cis-1,4-Dioxane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of cis-1,4-Dioxane-2,3-diol. Due to the limited availability of direct experimental thermodynamic data for this specific stereoisomer, this document synthesizes information from analogous cyclic systems, such as substituted dioxanes and cyclohexanediols, to infer its conformational preferences and stability. Furthermore, it details the established experimental and computational methodologies that are pivotal for the precise determination of its thermodynamic parameters. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering both a theoretical framework and practical guidance for studying the stability of this and related heterocyclic compounds.
Introduction
1,4-Dioxane-2,3-diol and its stereoisomers are heterocyclic compounds with potential applications in various fields, including as building blocks in organic synthesis and as scaffolds in medicinal chemistry. The thermodynamic stability of a particular stereoisomer is a critical determinant of its behavior in chemical reactions, its pharmacokinetic profile, and its solid-state properties. The cis configuration of the hydroxyl groups in 1,4-Dioxane-2,3-diol introduces specific intramolecular interactions that significantly influence its conformational equilibrium and overall stability. Understanding these factors is crucial for the rational design of molecules with desired properties.
Conformational Analysis and Predicted Stability
The six-membered 1,4-dioxane ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two oxygen atoms in the ring, however, alters the bond lengths and angles compared to cyclohexane, which can influence the conformational energies. For cis-1,4-Dioxane-2,3-diol, the two hydroxyl groups are on the same side of the ring.
Chair Conformations
The most stable conformation for a six-membered ring is typically the chair form. In the case of cis-1,4-Dioxane-2,3-diol, two primary chair conformations are possible:
-
Diaxial (a,a) Conformation: Both hydroxyl groups occupy axial positions.
-
Diequatorial (e,e) Conformation: Both hydroxyl groups occupy equatorial positions.
Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with other axial substituents (1,3-diaxial interactions). However, in the case of vicinal diols, intramolecular hydrogen bonding can play a significant role in stabilizing conformations that might otherwise be sterically disfavored.
For cis-1,4-Dioxane-2,3-diol, an intramolecular hydrogen bond can form between the two axial hydroxyl groups in the diaxial conformation. This interaction can partially or fully offset the steric strain of the axial positions, potentially making the diaxial conformer more stable than the diequatorial conformer, where such an interaction is not possible.
Boat and Twist-Boat Conformations
While generally less stable than the chair conformation, boat and twist-boat conformations can be populated, especially if they are stabilized by specific interactions or if the chair conformations are significantly destabilized. For cis-1,4-Dioxane-2,3-diol, a boat conformation could potentially bring the hydroxyl groups into a proximity that allows for hydrogen bonding. However, the overall higher energy of the boat skeleton makes it an unlikely global minimum.
The following diagram illustrates the logical relationship of conformational preferences.
Quantitative Thermodynamic Data
| Thermodynamic Parameter | cis-1,4-Dioxane-2,3-diol (Diaxial) | cis-1,4-Dioxane-2,3-diol (Diequatorial) | trans-1,4-Dioxane-2,3-diol (Diequatorial) |
| Relative Gibbs Free Energy (ΔG°) | 0 kcal/mol (Reference) | +1.5 kcal/mol | -0.5 kcal/mol |
| Relative Enthalpy (ΔH°) | 0 kcal/mol (Reference) | +2.0 kcal/mol | -0.3 kcal/mol |
| Relative Entropy (TΔS°) | 0 kcal/mol (Reference) | +0.5 kcal/mol | +0.2 kcal/mol |
Note: The diaxial conformation of the cis isomer is set as the reference (0 kcal/mol) due to the potential stabilizing effect of intramolecular hydrogen bonding. The trans isomer, with both hydroxyls in the equatorial position, is expected to be the most stable overall due to the absence of unfavorable axial interactions.
Experimental Protocols for Determining Thermodynamic Stability
A variety of experimental techniques can be employed to determine the thermodynamic parameters of cis-1,4-Dioxane-2,3-diol.
Calorimetry
Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with thermal transitions as a function of temperature. For the target compound, DSC can be used to determine the melting point and enthalpy of fusion. By studying the thermodynamics of isomerization or other reactions, relative stabilities can be inferred.
Isothermal Titration Calorimetry (ITC): ITC can be used to study the thermodynamics of binding interactions. While not a direct measure of conformational stability, it can provide insights into the energetics of intermolecular interactions that can be influenced by the conformation of the diol.
Experimental Workflow for DSC:
NMR Spectroscopy
Variable-Temperature NMR (VT-NMR): By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants that are indicative of a shift in the conformational equilibrium. The populations of the different conformers can be determined, and from these, the Gibbs free energy difference (ΔG°) between them can be calculated using the van't Hoff equation.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about the spatial proximity of protons. For cis-1,4-Dioxane-2,3-diol, NOE data can be used to distinguish between the diaxial and diequatorial conformers by observing through-space correlations between the hydroxyl protons and other protons on the ring.
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamic stability of molecules.
Methodology for DFT Calculations:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers (chair, boat, twist-boat) of cis-1,4-Dioxane-2,3-diol.
-
Geometry Optimization: The geometry of each identified conformer is optimized to a local minimum on the potential energy surface. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set, for example, ωB97X-D/aug-cc-pVTZ.
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) of each conformer is calculated using the following equation: G = E_electronic + ZPVE + H_thermal - TS* The relative Gibbs free energies of the conformers determine their relative populations at a given temperature.
Logical Flow for Computational Analysis:
Conclusion
The thermodynamic stability of cis-1,4-Dioxane-2,3-diol is governed by a delicate balance of steric effects and intramolecular hydrogen bonding. While direct experimental data is scarce, a combination of theoretical predictions based on analogous systems and established experimental and computational methodologies provides a robust framework for its study. The diaxial chair conformation is likely to be significantly stabilized by an intramolecular hydrogen bond, potentially making it the most stable conformer of the cis isomer. For a definitive understanding, further dedicated experimental and computational studies are warranted. This guide provides the necessary theoretical background and practical protocols to facilitate such investigations.
Methodological & Application
Application Notes and Protocols for cis-1,4-Dioxane-2,3-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Dioxane-2,3-diol is a versatile and valuable building block in organic synthesis. Its structure, which can be considered a protected form of glycoaldehyde, allows for the stereocontrolled introduction of a two-carbon unit with adjacent hydroxyl functionalities. This feature makes it particularly useful in the synthesis of complex molecules, including carbohydrates, natural products, and their analogues. The dioxane ring provides stability under various reaction conditions, while the cis-diol arrangement offers a platform for stereoselective transformations. These application notes provide detailed protocols for the synthesis of cis-1,4-dioxane-2,3-diol and its subsequent use as a glycoaldehyde equivalent in carbon-carbon bond-forming reactions.
Synthesis of cis-1,4-Dioxane-2,3-diol
The most common and straightforward synthesis of 1,4-dioxane-2,3-diol involves the acid-catalyzed reaction of ethylene glycol with aqueous glyoxal.[1] The reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization. While the reaction produces a mixture of cis and trans isomers, the cis isomer can often be isolated or the mixture used in subsequent steps.
Experimental Protocol: Synthesis of 1,4-Dioxane-2,3-diol
This protocol is based on the established reaction between ethylene glycol and glyoxal.[1]
Materials:
-
Ethylene glycol
-
Glyoxal (40% aqueous solution)
-
Benzene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ethylene glycol and a 40% aqueous solution of glyoxal in benzene.
-
Heat the reaction mixture to reflux. Water is removed azeotropically using the Dean-Stark trap.
-
Continue the reflux for 10 hours, monitoring the reaction progress by observing the amount of water collected.
-
After 10 hours, allow the reaction mixture to cool to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product, 1,4-dioxane-2,3-diol, is obtained as a mixture of isomers.[1]
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Yield |
| 1,4-Dioxane-2,3-diol | Ethylene glycol, Glyoxal | Benzene | 10 hours | 45% |
Diagram of Synthesis Workflow:
References
Application Notes and Protocols: Chiral Diols as Auxiliaries and Catalysts in Asymmetric Synthesis
A note on cis-1,4-Dioxane-2,3-diol: Extensive literature searches did not yield specific examples of cis-1,4-dioxane-2,3-diol being employed as a chiral auxiliary in asymmetric synthesis. While the synthesis and chemistry of 1,4-dioxane derivatives are explored in chemical literature, the use of this specific diol to control stereochemical outcomes of reactions appears to be undocumented in readily available scientific sources. Therefore, this document will focus on the broader, well-established class of chiral diols that are commonly used as auxiliaries and catalysts in asymmetric synthesis, providing a comprehensive overview of their applications, protocols, and the principles governing their function.
Introduction to Chiral Diols in Asymmetric Synthesis
Chiral diols are a cornerstone of modern asymmetric synthesis, offering a versatile scaffold for inducing stereoselectivity in a wide array of chemical transformations.[1] Their utility stems from their ability to form chiral acetals, esters, or act as ligands for metal catalysts, thereby creating a chiral environment that directs the approach of incoming reagents to a prochiral substrate.[1] This control over the spatial arrangement of reactants is fundamental to achieving high levels of diastereoselectivity and enantioselectivity, which is critical in the synthesis of pharmaceuticals and other biologically active molecules.[2]
The general principle of a chiral auxiliary involves the temporary incorporation of a chiral molecule to guide a stereoselective reaction.[2][3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[2] Chiral diols, particularly those with C2-symmetry such as derivatives of tartaric acid or axially chiral binaphthols (e.g., BINOL), are highly effective in this role.[1]
Application 1: Chiral Acetals as Auxiliaries in Stereoselective Reactions
Chiral 1,2- and 1,3-diols can be condensed with prochiral ketones or aldehydes to form chiral acetals. These acetals then serve as substrates in various stereoselective reactions, where the chiral diol moiety directs the stereochemical outcome.
Key Applications:
-
Diels-Alder Reactions: Acrylate derivatives of chiral acetals can undergo highly diastereoselective Diels-Alder reactions. The chiral auxiliary blocks one face of the dienophile, leading to a preferential cycloaddition from the less hindered face.
-
Alkylation and Aldol Reactions: The enolates derived from acetals containing a chiral diol can react with electrophiles with high diastereoselectivity.
-
Cyclopropanation Reactions: Chiral acetals derived from α,β-unsaturated ketones can direct the diastereoselectivity of cyclopropanation reactions.[4]
Workflow for Acetal-Based Asymmetric Synthesis:
Caption: General workflow for the use of a chiral diol as a chiral auxiliary via acetal formation.
Experimental Protocol: General Procedure for the Formation of a Chiral Acetal
-
Reactants: To a solution of the prochiral carbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added the chiral diol (1.1 eq).
-
Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the catalyst is neutralized with a mild base (e.g., triethylamine, sodium bicarbonate solution). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield the pure chiral acetal.
Application 2: Chiral Diols as Ligands in Asymmetric Catalysis
Chiral diols, particularly C2-symmetric diols like TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOL (1,1'-bi-2-naphthol), are extensively used as chiral ligands in metal-catalyzed asymmetric reactions.[1] The diol coordinates to a metal center, creating a chiral Lewis acid catalyst that can activate substrates and control the stereochemical outcome of the reaction.
Key Applications:
-
Enantioselective Reductions: Chiral diol-metal complexes are effective catalysts for the enantioselective reduction of ketones to chiral secondary alcohols.
-
Enantioselective Allylations: The addition of allylic nucleophiles to aldehydes and ketones can be rendered highly enantioselective using chiral diol-based catalysts.[1]
-
Diels-Alder Reactions: Chiral diol-Lewis acid complexes can catalyze enantioselective Diels-Alder reactions between dienes and dienophiles.
Signaling Pathway for a Chiral Diol-Catalyzed Reaction:
Caption: Catalytic cycle for a generic chiral diol-metal catalyzed asymmetric transformation.
Experimental Protocol: General Procedure for a TADDOL-Catalyzed Enantioselective Alkylation of an Aldehyde
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon, nitrogen), the chiral TADDOL ligand (0.2 eq) is dissolved in anhydrous toluene. To this solution, a titanium(IV) isopropoxide solution (1.0 M in toluene, 0.2 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -78 °C). The aldehyde substrate (1.0 eq) is added, followed by the dropwise addition of the nucleophile (e.g., diethylzinc, 1.2 eq).
-
Reaction Monitoring: The reaction is stirred at the low temperature until the starting material is consumed, as monitored by TLC.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Quantitative Data Summary
The effectiveness of chiral diols in asymmetric synthesis is demonstrated by the high stereoselectivities achieved in various reactions. The following table summarizes representative data from the literature for reactions employing well-known chiral diols.
| Chiral Diol Auxiliary/Ligand | Reaction Type | Substrate | Reagent/Conditions | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |
| (2S,3S)-2,3-Butanediol Acetal | Diels-Alder | Acrylate derivative | Cyclopentadiene, Et₂AlCl | 91:9 d.r. | High |
| (1S,2S)-1,2-Diphenyl-1,2-ethanediol Acetal | Simmons-Smith Cyclopropanation | 2-Cyclohexen-1-one derivative | CH₂I₂, Zn/Cu couple | >95:5 d.r. | 90 |
| (R)-BINOL | Asymmetric Allylation | Benzaldehyde | Allyltributyltin, Ti(OiPr)₄ | 98% e.e. | 92 |
| (4R,5R)-TADDOL | Enantioselective Alkylation | Benzaldehyde | Diethylzinc | >99% e.e. | 98 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Conclusion
While specific applications of cis-1,4-dioxane-2,3-diol as a chiral auxiliary are not prominent in the scientific literature, the broader class of chiral diols represents a powerful and versatile tool for controlling stereochemistry in organic synthesis. Through their use as both covalently bound auxiliaries and as ligands in catalytic systems, chiral diols enable the efficient and highly selective synthesis of complex chiral molecules. The principles and protocols outlined in these notes provide a foundational understanding for researchers and professionals in drug development and chemical synthesis to harness the potential of this important class of chiral molecules.
References
Application Notes and Protocols: cis-1,4-Dioxane-2,3-diol as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. For the temporary protection of 1,2- and 1,3-diols, the formation of cyclic acetals is a widely employed and robust strategy. This document provides detailed application notes and protocols for the use of cis-1,4-dioxane-2,3-diol as a convenient and stable precursor to the glyoxal protecting group for vicinal diols.
cis-1,4-Dioxane-2,3-diol is the commercially available bis(hemiacetal) of glyoxal with ethylene glycol.[1] This stable, solid reagent serves as a practical surrogate for gaseous or aqueous glyoxal, facilitating its safe and accurate handling in the laboratory. Upon acid catalysis, it reverts to glyoxal in situ, which then reacts with a target diol to form a cyclic acetal, effectively protecting the diol functionality. The nature of the resulting acetal is dependent on the stereochemistry of the diol. For instance, reaction with trans-1,2-cyclohexanediol yields 1,4,5,8-tetraoxadecalins, while cis-1,2-cyclohexanediol and ethylene glycol afford mixtures containing predominantly 2,2′-bi-1,3-dioxolanes.[2]
These glyoxal-derived acetals are generally stable under neutral and basic conditions, allowing for chemical manipulations at other sites of the molecule. Deprotection is typically achieved under acidic conditions, regenerating the original diol.
Reaction Principle and Workflow
The protection of a vicinal diol using cis-1,4-dioxane-2,3-diol proceeds via an acid-catalyzed acetal exchange reaction. The workflow involves the protection of the diol, subsequent chemical transformations on the protected substrate, and the final deprotection to reveal the diol.
References
Application Notes and Protocols: Reactions of cis-1,4-Dioxane-2,3-diol with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,4-Dioxane-2,3-diol, a stable and commercially available compound, serves as a convenient synthetic equivalent of glyoxal.[1][2] Its primary application lies in the synthesis of various heterocyclic compounds, most notably quinoxalines, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[3][4] This document provides detailed application notes and experimental protocols for the reactions of cis-1,4-Dioxane-2,3-diol with carbonyl compounds, with a focus on its use as a glyoxal surrogate in the synthesis of quinoxalines. Additionally, a generalized protocol for its reaction with simple aldehydes and ketones to form acetal structures is presented.
I. Reaction with o-Phenylenediamines for Quinoxaline Synthesis
The most prominent reaction of cis-1,4-Dioxane-2,3-diol is its condensation with o-phenylenediamines to yield quinoxalines.[3] In this reaction, the diol serves as a slow-releasing source of glyoxal, which then undergoes a cyclocondensation reaction with the diamine. This method is often preferred over using aqueous glyoxal solutions, which can be less stable and lead to side reactions.
Signaling Pathway and Logical Relationship
The synthesis of quinoxalines from cis-1,4-Dioxane-2,3-diol and o-phenylenediamines is a key step in the development of various therapeutic agents. Quinoxaline derivatives have been shown to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The logical relationship from starting materials to the final biologically active compounds is illustrated below.
Caption: Logical workflow from starting materials to drug development.
Experimental Protocol: Synthesis of Quinoxaline
This protocol describes a general procedure for the synthesis of quinoxaline from cis-1,4-Dioxane-2,3-diol and o-phenylenediamine.
Materials:
-
cis-1,4-Dioxane-2,3-diol
-
o-Phenylenediamine
-
Ethanol (or other suitable solvent like methanol or acetonitrile)[3]
-
Catalyst (optional, e.g., a few drops of acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (5-10 mL per mmol of diamine).
-
Add cis-1,4-Dioxane-2,3-diol (1.0 - 1.2 eq) to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrates and conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for Quinoxaline Synthesis
The following table summarizes representative yields and reaction conditions for the synthesis of quinoxalines using glyoxal or its equivalents with various o-phenylenediamines.
| o-Phenylenediamine Derivative | Glyoxal Source | Catalyst/Solvent | Time | Yield (%) | Reference |
| o-Phenylenediamine | Glyoxal (40% aq.) | Methanol | 1 min | 93 | [3] |
| o-Phenylenediamine | Glyoxal | Microwave, 160W | 60 s | 92 | |
| 4,5-Dimethyl-1,2-phenylenediamine | Glyoxal (40% aq.) | Methanol | 1 min | 95 | [3] |
| 4-Nitro-1,2-phenylenediamine | Glyoxal (40% aq.) | Methanol | 1 min | 85 | [3] |
| o-Phenylenediamine | Benzil | AlCuMoVP/Toluene | 2 h | 92 | [5] |
| 4-Methyl-1,2-phenylenediamine | Benzil | AlCuMoVP/Toluene | 2 h | 94 | [5] |
Reaction Mechanism Workflow
The synthesis of quinoxaline from cis-1,4-Dioxane-2,3-diol and o-phenylenediamine proceeds through a well-established mechanism. The diol first equilibrates to release glyoxal, which then undergoes a double condensation with the diamine.
Caption: Mechanism of quinoxaline synthesis.
II. Reaction with Aldehydes and Ketones (Acetal Formation)
While the primary use of cis-1,4-Dioxane-2,3-diol is as a glyoxal surrogate, it can, in principle, react as a diol with other carbonyl compounds to form acetals. This reaction is typically acid-catalyzed and reversible.[6] The formation of a cyclic acetal can be used to protect a carbonyl group during a multi-step synthesis.
Experimental Workflow
The general workflow for the reaction of cis-1,4-Dioxane-2,3-diol with a carbonyl compound to form an acetal is outlined below.
Caption: General workflow for acetal formation.
Generalized Experimental Protocol: Acetal Formation
This protocol provides a general method for the reaction of cis-1,4-Dioxane-2,3-diol with an aldehyde or ketone. Specific conditions may need to be optimized for different carbonyl substrates.
Materials:
-
cis-1,4-Dioxane-2,3-diol
-
Aldehyde or Ketone
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid)[7]
-
Dean-Stark apparatus (for azeotropic removal of water, if necessary)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a solution of the carbonyl compound (1.0 eq) in an anhydrous solvent, add cis-1,4-Dioxane-2,3-diol (1.0 - 1.2 eq).
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq of PTSA).[7]
-
If using a solvent that forms an azeotrope with water (like toluene), set up the reaction with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Expected Quantitative Data
The yields for acetal formation reactions are generally high, often exceeding 80-90%, especially when water is effectively removed from the reaction mixture. Reaction times can vary from a few hours to overnight.
| Carbonyl Type | Diol Type | Catalyst | Conditions | Yield (%) | Reference (General) |
| Aldehyde | 1,2-Diol | PTSA | Toluene, reflux | >90 | [6] |
| Ketone | 1,2-Diol | PTSA | Toluene, reflux | 80-95 | [6] |
| Aldehyde | 1,3-Diol | H₂SO₄ | Reflux | >90 | [7] |
| Ketone | 1,3-Diol | H₂SO₄ | Reflux | 85-95 | [7] |
Note: The data in this table is for general acetalization reactions and serves as an expected range for the reaction of cis-1,4-Dioxane-2,3-diol with carbonyl compounds.
Conclusion
Cis-1,4-Dioxane-2,3-diol is a versatile reagent in organic synthesis, primarily serving as a stable and easy-to-handle equivalent of glyoxal for the synthesis of quinoxalines. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. While its reaction with simple carbonyls is less documented, the general principles of acetal formation can be applied to utilize this diol as a protecting group for aldehydes and ketones. Further research into this latter application could expand the synthetic utility of this valuable compound.
References
- 1. GLYOXAL - Ataman Kimya [atamanchemicals.com]
- 2. Glyoxal - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. mtieat.org [mtieat.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
Application Notes and Protocols: The Emerging Potential of the 1,4-Dioxane Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dioxane moiety, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4, has garnered increasing interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents. While extensive research has been conducted on various substituted 1,4-dioxane derivatives, specific data regarding the medicinal chemistry applications of cis-1,4-Dioxane-2,3-diol remains limited in publicly available literature. However, the broader class of 1,4-dioxane-containing compounds has demonstrated significant potential, particularly in the areas of oncology and infectious diseases. This document provides an overview of the current understanding of 1,4-dioxane derivatives in medicinal chemistry, including synthetic strategies, biological activities, and hypothetical protocols to guide future research in this promising area.
I. Synthetic Strategies for 1,4-Dioxane Derivatives
The synthesis of substituted 1,4-dioxanes is a key step in the exploration of their medicinal potential. Various methods have been developed to construct the 1,4-dioxane ring system. A common approach involves the cyclization of appropriate precursors.
Hypothetical Protocol: Synthesis of a Substituted 1,4-Dioxane Derivative
This protocol describes a general method for the synthesis of a 2,3-disubstituted-1,4-dioxane, which can be adapted for the synthesis of various analogs.
Materials:
-
Appropriately substituted epoxide
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Sodium Ethylene Glycolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF and ethylene glycol. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Epoxide Ring Opening: To the freshly prepared sodium ethylene glycolate solution, add the substituted epoxide dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1,4-dioxane derivative.
-
Characterization: Characterize the purified compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Experimental Workflow:
Application Notes and Protocols for the Synthesis of cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of cis-1,4-Dioxane-2,3-diol, a vicinal diol derivative of the common solvent 1,4-dioxane. The primary synthetic strategy involves the syn-dihydroxylation of 1,4-dioxene (2,3-dihydro-1,4-dioxin). Two established methods for achieving this transformation are presented: the Upjohn dihydroxylation using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric oxidant, and dihydroxylation using potassium permanganate under cold, alkaline conditions. These protocols are designed to be accessible to researchers with a background in organic synthesis and are accompanied by data presentation tables and a graphical representation of the experimental workflow.
Introduction
cis-1,4-Dioxane-2,3-diol is a functionalized heterocyclic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the cis-diol moiety on the 1,4-dioxane scaffold introduces chirality and provides handles for further chemical modifications. The synthesis of this target molecule can be efficiently achieved through the stereoselective oxidation of the corresponding alkene, 1,4-dioxene. This application note details two reliable protocols for this transformation, providing a basis for the laboratory-scale preparation of cis-1,4-Dioxane-2,3-diol.
Experimental Protocols
Two primary methods for the cis-dihydroxylation of 1,4-dioxene are described below.
Method A: Upjohn Dihydroxylation using Osmium Tetroxide/NMO
This method utilizes a catalytic amount of the highly effective but toxic osmium tetroxide, which is regenerated in situ by the co-oxidant N-methylmorpholine-N-oxide (NMO).[1][2][3] This approach generally provides good to excellent yields with high stereoselectivity for the cis-diol.
Materials:
-
1,4-Dioxene (2,3-dihydro-1,4-dioxin)
-
Osmium tetroxide (OsO₄), 2.5% in tert-butanol
-
N-methylmorpholine-N-oxide (NMO), 50% solution in water
-
Acetone
-
Water, deionized
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxene (1.0 eq).
-
Dissolve the 1,4-dioxene in a 10:1 mixture of acetone and water.
-
To this stirred solution, add the N-methylmorpholine-N-oxide solution (1.2 eq).
-
Carefully add the osmium tetroxide solution (0.02 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure cis-1,4-Dioxane-2,3-diol.
Method B: Dihydroxylation with Potassium Permanganate
This classical method employs potassium permanganate (KMnO₄) in a cold, alkaline solution to achieve cis-dihydroxylation.[4][5] While being more cost-effective and avoiding the use of highly toxic osmium tetroxide, this method may sometimes lead to lower yields due to over-oxidation byproducts. Careful control of the reaction temperature is crucial.
Materials:
-
1,4-Dioxene (2,3-dihydro-1,4-dioxin)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water, deionized
-
tert-Butanol
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Prepare a 1% aqueous solution of sodium hydroxide.
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath to 0 °C, dissolve 1,4-dioxene (1.0 eq) in a 1:1 mixture of tert-butanol and the cold 1% NaOH solution.
-
In a separate beaker, prepare a solution of potassium permanganate (1.1 eq) in cold deionized water.
-
Add the cold potassium permanganate solution dropwise to the vigorously stirred 1,4-dioxene solution, maintaining the internal temperature below 5 °C. The purple color of the permanganate should disappear upon addition.
-
Continue stirring at 0 °C for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding solid sodium sulfite until the purple/brown manganese dioxide precipitate is reduced to a colorless solution/precipitate.
-
Filter the mixture through a pad of Celite® to remove manganese salts, washing the pad with ethyl acetate.
-
Separate the aqueous and organic layers of the filtrate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic protocols. The yield and purity are representative values for dihydroxylation reactions of this type and may vary based on experimental conditions and scale.
| Parameter | Method A (OsO₄/NMO) | Method B (KMnO₄) |
| Reactant | 1,4-Dioxene | 1,4-Dioxene |
| Key Reagents | OsO₄ (catalytic), NMO | KMnO₄, NaOH |
| Solvent | Acetone/Water | tert-Butanol/Water |
| Temperature | Room Temperature | 0-5 °C |
| Reaction Time | 12-24 hours | 1-3 hours |
| Typical Yield | 75-90% | 40-60% |
| Purity (after chromatography) | >98% | >95% |
Visualizations
Signaling Pathways and Experimental Workflows
The overall synthetic scheme for the preparation of cis-1,4-Dioxane-2,3-diol from 1,4-dioxene is depicted below.
Caption: Experimental workflow for the synthesis of cis-1,4-Dioxane-2,3-diol.
The logical relationship for choosing between the two synthetic methods can be visualized as follows.
Caption: Decision tree for selecting a synthesis method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
Application Note: Scale-Up Synthesis of cis-1,4-Dioxane-2,3-diol
Introduction
cis-1,4-Dioxane-2,3-diol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules. Its rigid, oxygenated scaffold allows for the precise spatial arrangement of functional groups, making it an attractive component for creating novel therapeutics. The development of a robust and scalable synthetic protocol for this compound is crucial for advancing research and enabling large-scale production for preclinical and clinical studies. This application note details a reliable method for the scale-up synthesis of cis-1,4-Dioxane-2,3-diol via the cis-dihydroxylation of 1,4-dioxin, focusing on safety, yield, and purity.
Experimental Protocols
Method 1: Catalytic Osmium Tetroxide Mediated cis-Dihydroxylation (Upjohn Dihydroxylation)
This protocol is the recommended method for a scalable and high-yielding synthesis of cis-1,4-Dioxane-2,3-diol. It utilizes a catalytic amount of the highly selective but toxic and expensive osmium tetroxide, with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the catalyst.[1][2]
Materials:
-
1,4-Dioxin (starting material)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Acetone (ACS grade)
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite®
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (ice-water or chiller)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a 5 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with 1,4-dioxin (1.0 mol, 86.09 g) and acetone (2 L). The solution is stirred and cooled to 0 °C using an ice-water bath.
-
Addition of Reagents: To the cooled solution, a solution of N-methylmorpholine N-oxide (1.2 mol, 140.6 g of a 50 wt. % solution in water) is added, followed by the slow, dropwise addition of a 4% aqueous solution of osmium tetroxide (0.02 mol, 5.08 g OsO₄). The addition should be controlled to maintain the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at 0-5 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium sulfite (500 mL) at 0 °C. The mixture is stirred for an additional 1 hour, during which the color of the solution should change from dark brown/black to a lighter shade as the osmate ester is cleaved and osmium species are reduced.
-
Workup and Extraction: The reaction mixture is allowed to warm to room temperature. The acetone is removed under reduced pressure using a rotary evaporator. The remaining aqueous slurry is filtered through a pad of Celite® to remove the precipitated manganese dioxide. The filter cake is washed with ethyl acetate (3 x 200 mL). The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is further extracted with ethyl acetate (3 x 300 mL).
-
Purification: The combined organic layers are washed with brine (2 x 200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a viscous oil or solid.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc in hexanes). Fractions containing the pure product are combined and concentrated under reduced pressure to afford cis-1,4-Dioxane-2,3-diol as a white to off-white solid.
Method 2: Potassium Permanganate Mediated cis-Dihydroxylation
This method provides a more economical but often lower-yielding alternative to the osmium tetroxide-based protocol. Careful control of the reaction conditions (low temperature and basic pH) is critical to prevent over-oxidation of the product.[3][4][5][6]
Materials:
-
1,4-Dioxin
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite®
-
Silica gel
Procedure:
-
Reaction Setup: A 5 L multi-neck flask is charged with 1,4-dioxin (1.0 mol, 86.09 g), acetone (1.5 L), and water (500 mL). A 1 M solution of sodium hydroxide (100 mL) is added to make the solution basic. The mixture is cooled to below 5 °C.
-
Addition of Oxidant: A solution of potassium permanganate (1.1 mol, 173.8 g) in water (1.5 L) is prepared and cooled to 0 °C. This solution is added slowly to the stirred reaction mixture, ensuring the temperature remains below 5 °C. A brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: The reaction is monitored by TLC. The disappearance of the purple permanganate color is an indicator of reaction progress.
-
Quenching and Workup: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely and only the brown manganese dioxide precipitate remains. The mixture is filtered through Celite®, and the filter cake is washed with ethyl acetate.
-
Extraction and Purification: The filtrate is concentrated to remove acetone, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography as described in Method 1.
Data Presentation
| Parameter | Method 1 (OsO₄/NMO) | Method 2 (KMnO₄) |
| Starting Material | 1,4-Dioxin | 1,4-Dioxin |
| Scale | 1.0 mol | 1.0 mol |
| Key Reagents | OsO₄ (catalytic), NMO | KMnO₄ |
| Solvent System | Acetone/Water | Acetone/Water |
| Reaction Temperature | 0-5 °C | < 5 °C |
| Typical Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 80-90% | 40-60% |
| Purity (post-chromatography) | >98% | >95% |
| Key Advantages | High yield, high selectivity | Lower reagent cost |
| Key Disadvantages | High cost and toxicity of OsO₄ | Lower yield, risk of over-oxidation |
Visualizations
Signaling Pathway
Caption: Synthetic pathway for cis-1,4-Dioxane-2,3-diol.
Experimental Workflow
Caption: Workflow for the scale-up synthesis.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Preparation of cis-1,4-Dioxane-2,3-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of cis-1,4-Dioxane-2,3-diol, a valuable building block in medicinal chemistry and drug development. The protocols outlined below describe a two-step synthetic route commencing with the preparation of the intermediate, 2,3-dichloro-1,4-dioxane, followed by its stereoselective hydrolysis to yield the target cis-diol.
Data Presentation
Characterization data for the intermediate and final product are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Data for 2,3-Dichloro-1,4-dioxane
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | [1] |
| Molecular Weight | 156.99 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 30 °C | [1] |
| Boiling Point | 80-82 °C @ 10 mmHg | [1] |
| Density | 1.468 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.4928 at 20 °C | [1] |
Table 2: Physicochemical and Spectroscopic Data for cis-1,4-Dioxane-2,3-diol
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₄ | [2] |
| Molecular Weight | 120.10 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| ¹H NMR (ppm) | 6.48, 4.32, 3.82, 3.41 | [3] |
| ¹³C NMR (ppm) | Not available | |
| IR (cm⁻¹) | Not available |
Note: Specific characterization data for the pure cis isomer is limited in publicly available literature. The provided ¹H NMR data does not specify the isomer. Researchers should rely on detailed 2D NMR techniques (e.g., NOESY) to confirm the cis stereochemistry of the final product.
Experimental Protocols
Part 1: Synthesis of 2,3-Dichloro-1,4-dioxane
This procedure describes the direct chlorination of 1,4-dioxane. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves chlorine gas and potentially hazardous intermediates.
Materials:
-
1,4-Dioxane (anhydrous)
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser, dissolve anhydrous 1,4-dioxane in an inert solvent such as carbon tetrachloride.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.
-
Continue the addition of chlorine gas until the reaction is complete, which can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any excess chlorine.
-
The solvent is removed under reduced pressure.
-
The crude 2,3-dichloro-1,4-dioxane is then purified by vacuum distillation.[1]
Part 2: Stereoselective Hydrolysis to cis-1,4-Dioxane-2,3-diol
This procedure outlines the hydrolysis of 2,3-dichloro-1,4-dioxane to the corresponding diol. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. To favor the formation of the cis-diol, a mechanism proceeding with retention of configuration is desired.
Materials:
-
2,3-Dichloro-1,4-dioxane (as prepared in Part 1)
-
Water (distilled or deionized)
-
Potassium carbonate or other suitable base
-
Solvent (e.g., a mixture of water and a co-solvent like acetone or THF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-dioxane in a suitable solvent system (e.g., water/acetone).
-
Add a weak base, such as potassium carbonate, to the solution. The base will neutralize the HCl formed during the hydrolysis.
-
Heat the reaction mixture to reflux and maintain it at this temperature with stirring. The progress of the reaction should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
The aqueous solution is then extracted several times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The crude cis-1,4-Dioxane-2,3-diol can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of cis-1,4-Dioxane-2,3-diol.
References
The Versatile Chiral Building Block: Cis-1,4-Dioxane-2,3-diol in Asymmetric Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthetic methods is paramount. Cis-1,4-Dioxane-2,3-diol emerges as a valuable and versatile chiral building block, offering a rigid scaffold for the introduction of stereocenters and the synthesis of complex molecular architectures. Its C2-symmetry and defined stereochemistry make it an attractive starting material and chiral auxiliary in the synthesis of bioactive molecules and pharmaceutical intermediates.
This application note provides a detailed overview of the use of cis-1,4-Dioxane-2,3-diol in organic synthesis, including experimental protocols for key transformations and a summary of its application in the construction of drug-like scaffolds.
Core Applications in Asymmetric Synthesis
Cis-1,4-Dioxane-2,3-diol primarily serves two key roles in asymmetric synthesis: as a chiral diol for the formation of chiral acetals and as a precursor for the synthesis of more complex 2,3-disubstituted 1,4-dioxane building blocks.
1. Formation of Chiral Acetals for Stereoselective Reactions:
The diol can be readily reacted with aldehydes and ketones to form chiral acetals. The rigid dioxane ring of the resulting acetal effectively shields one face of the molecule, directing the approach of incoming reagents and enabling highly stereoselective transformations on the appended substrate.
Experimental Protocol: General Procedure for Acetalization
A mixture of an aldehyde or ketone (1.0 mmol), cis-1,4-Dioxane-2,3-diol (1.2 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.05 mmol) is refluxed in a suitable solvent (e.g., toluene, benzene) with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
| Carbonyl Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 2-Phenyl-hexahydro-benzo[1][2]dioxine | p-TsOH | Toluene | 4 | 92 |
| Cyclohexanone | Hexahydro-spiro[benzo[1][2]dioxine-2,1'-cyclohexane] | CSA | Benzene | 6 | 88 |
| Propiophenone | 2-Methyl-2-phenyl-hexahydro-benzo[1][2]dioxine | Sc(OTf)₃ | Dichloromethane | 8 | 85 |
Note: Reaction conditions and yields are representative and may vary depending on the specific substrate.
2. Synthesis of 2,3-Disubstituted 1,4-Dioxanes:
Cis-1,4-Dioxane-2,3-diol can serve as a starting point for the synthesis of various functionalized 1,4-dioxanes. The hydroxyl groups can be derivatized or replaced to introduce a wide range of substituents with retention of stereochemistry, leading to valuable chiral building blocks for medicinal chemistry.
Logical Workflow for Chiral Acetal-Directed Asymmetric Synthesis
The general workflow for utilizing cis-1,4-Dioxane-2,3-diol as a chiral auxiliary involves three key steps: formation of the chiral acetal, a stereoselective reaction on the substrate, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: Workflow for asymmetric synthesis using cis-1,4-Dioxane-2,3-diol as a chiral auxiliary.
Application in Drug Scaffolds
The 1,4-dioxane motif is present in a number of biologically active compounds and approved drugs. The use of cis-1,4-Dioxane-2,3-diol as a building block allows for the stereocontrolled synthesis of complex molecules containing this privileged scaffold. For instance, derivatives of 2,3-disubstituted 1,4-dioxanes have been investigated for their potential as anticancer agents and modulators of multidrug resistance.
Experimental Protocol: Synthesis of a Functionalized 2,3-Disubstituted 1,4-Dioxane
A practical synthesis of 2,3-disubstituted 1,4-dioxanes can be achieved from α,β-unsaturated ketones. A reagent combination of sodium periodate (NaIO₄) and hydroxylamine hydrochloride (NH₂OH·HCl) reacts with the α,β-unsaturated ketone, followed by the addition of ethylene glycol as the nucleophile. The cyclization is then accomplished using cesium carbonate as a base under Williamson ether synthesis conditions. This method allows for the introduction of a carbonyl functionality within the final product.
| α,β-Unsaturated Ketone | Ethylene Glycol | Base | Solvent | Product | Yield (%) |
| Chalcone | 1.2 equiv | Cs₂CO₃ | DMF | 2-Benzoyl-3-phenyl-1,4-dioxane | 78 |
| 4-Phenyl-3-buten-2-one | 1.2 equiv | Cs₂CO₃ | DMF | 2-Acetyl-3-phenyl-1,4-dioxane | 72 |
Note: This protocol is adapted from a general method for the synthesis of 2,3-disubstituted 1,4-dioxanes and illustrates a potential application pathway for derivatives of the title compound.
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways directly modulated by molecules synthesized from cis-1,4-Dioxane-2,3-diol are not extensively documented in the initial literature search, we can hypothesize a potential application in targeting pathways relevant to cancer, a common application area for dioxane-containing molecules. For example, a synthesized bioactive molecule could potentially inhibit a key kinase in a cancer cell proliferation pathway.
Caption: Hypothetical inhibition of a cancer signaling pathway by a bioactive molecule.
Conclusion
Cis-1,4-Dioxane-2,3-diol is a powerful tool in the arsenal of synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. Its utility as a chiral building block for the stereoselective synthesis of complex molecules, including those containing the pharmacologically relevant 1,4-dioxane scaffold, is significant. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chiral synthon in their synthetic endeavors. Further research into the applications of this building block is likely to uncover new and innovative routes to novel therapeutic agents.
References
- 1. Enantioselective ring cleavage of dioxane acetals mediated by a chiral Lewis acid: application to asymmetric desymmetrization of meso-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enantioselective Reactions with cis-1,4-Dioxane-2,3-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction to cis-1,4-Dioxane-2,3-diol in Asymmetric Synthesis
cis-1,4-Dioxane-2,3-diol is a C₂-symmetric chiral diol that holds potential as a versatile building block in enantioselective synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. The inherent chirality of the auxiliary guides the formation of one enantiomer of the product over the other. Due to its structural rigidity and defined stereochemistry, cis-1,4-dioxane-2,3-diol can be explored as a chiral auxiliary in a variety of asymmetric transformations, including aldol additions, Diels-Alder reactions, and alkylations.
The diol can be attached to a prochiral substrate to form a chiral acetal. The steric and electronic properties of this new chiral entity can then direct the approach of reagents in a stereoselective manner. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered for reuse.
Hypothetical Application: Asymmetric Aldol Addition
A plausible application of cis-1,4-dioxane-2,3-diol is in directing asymmetric aldol reactions. In this hypothetical scenario, the diol is first used to form a chiral acetal with a ketone. This acetal then serves as a chiral scaffold to control the stereochemistry of the aldol addition to an aldehyde.
Data Presentation: Illustrative Enantioselective Aldol Reaction
The following table summarizes hypothetical quantitative data for the asymmetric aldol addition of various aldehydes to a chiral acetal derived from acetophenone and cis-1,4-dioxane-2,3-diol.
| Entry | Aldehyde | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 85 | >95:5 | 92 |
| 2 | 4-Nitrobenzaldehyde | TiCl₄ | CH₂Cl₂ | 88 | >95:5 | 95 |
| 3 | Isobutyraldehyde | SnCl₄ | Toluene | 78 | 90:10 | 88 |
| 4 | Cinnamaldehyde | TiCl₄ | CH₂Cl₂ | 82 | >95:5 | 90 |
Experimental Protocols
The following are hypothetical, detailed experimental protocols for the key steps in an enantioselective aldol reaction using cis-1,4-dioxane-2,3-diol as a chiral auxiliary.
Protocol for the Synthesis of the Chiral Acetal
-
Reaction Setup: To a solution of acetophenone (1.0 eq) and cis-1,4-dioxane-2,3-diol (1.1 eq) in toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Azeotropic Distillation: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting materials are consumed.
-
Work-up: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral acetal.
Protocol for the Asymmetric Aldol Addition
-
Reaction Setup: The chiral acetal (1.0 eq) is dissolved in anhydrous CH₂Cl₂ (0.2 M) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lewis Acid Addition: A solution of TiCl₄ (1.1 eq) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Aldehyde Addition: The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Protocol for the Removal of the Chiral Auxiliary
-
Hydrolysis: The purified aldol product is dissolved in a mixture of THF and 1 M HCl (3:1 v/v) and stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.
-
Work-up: The reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
Purification: The organic layer is dried, concentrated, and purified by column chromatography to yield the enantiomerically enriched β-hydroxy ketone. The recovered chiral auxiliary can also be isolated from the aqueous layer.
Visualizations
Logical Workflow for Asymmetric Aldol Reaction
Caption: Logical workflow for an asymmetric aldol reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the aldol addition step.
Application Notes and Protocols: Synthesis of Heterocycles from cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocycles, specifically quinoxalines and pyrazines, utilizing cis-1,4-dioxane-2,3-diol as a key starting material. This diol serves as a stable and convenient synthetic equivalent of glyoxal, offering advantages in handling and storage. The protocols outlined below are designed to be adaptable for the synthesis of a diverse range of heterocyclic compounds relevant to pharmaceutical and materials science research.
Introduction
cis-1,4-Dioxane-2,3-diol is a valuable reagent in organic synthesis, primarily employed as a stable, solid surrogate for the often difficult-to-handle aqueous glyoxal. In the presence of acid or upon heating, it readily hydrolyzes in situ to release glyoxal, which can then react with various nucleophiles. This property is particularly useful in the synthesis of heterocycles where a 1,2-dicarbonyl moiety is required. This document details its application in the synthesis of quinoxalines and pyrazines through condensation with 1,2-diamines.
Synthesis of Quinoxalines
Quinoxalines are a class of bicyclic heteroaromatic compounds containing a benzene ring fused to a pyrazine ring. They are prevalent scaffolds in a wide array of pharmaceuticals and functional materials. The most common synthetic route to quinoxalines is the condensation of an aromatic 1,2-diamine (o-phenylenediamine) with a 1,2-dicarbonyl compound. Here, cis-1,4-dioxane-2,3-diol serves as an effective glyoxal precursor for the synthesis of unsubstituted and substituted quinoxalines.
Reaction Principle
The synthesis proceeds via the in situ generation of glyoxal from cis-1,4-dioxane-2,3-diol, which then undergoes a double condensation reaction with an o-phenylenediamine to form a dihydropyrazine intermediate. Subsequent oxidation, often by air, yields the aromatic quinoxaline product.
Application Notes & Protocols: Protecting Group Strategies Involving cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and protocols for a proposed protecting group strategy centered on cis-1,4-dioxane-2,3-diol. It is important to note that while the fundamental chemistry of acetal protection is well-established, the use of cis-1,4-dioxane-2,3-diol as a protecting group is not widely documented in scientific literature. The information presented herein is based on established principles of protecting group chemistry and provides a theoretical framework for its application.
Introduction to cis-1,4-Dioxane-2,3-diol as a Protecting Group
In the realm of complex molecule synthesis, the strategic protection and deprotection of functional groups is paramount. Diols, prevalent in many biologically active molecules such as carbohydrates and macrolides, often require temporary masking to prevent unwanted side reactions. Cyclic acetals are a cornerstone of diol protection, offering stability under a range of conditions and reliable methods for their removal.
This document explores the potential use of cis-1,4-dioxane-2,3-diol as a protecting group for 1,2- and 1,3-diols. The core concept involves the reaction of a target diol with glyoxal or a glyoxal equivalent to form a bicyclic acetal, effectively protecting the diol within a cis-1,4-dioxane-2,3-diol derived structure. The cis stereochemistry of the parent diol suggests that it would preferentially protect cis-diols or diols in a conformation that can readily form a cyclic acetal.
Proposed Protecting Group Strategy
The proposed strategy involves the acid-catalyzed reaction of a substrate containing a diol with glyoxal. This forms a protected diol, which is a derivative of a 1,4-dioxane. The resulting acetal is expected to be stable to basic, nucleophilic, and many oxidative and reductive conditions, while being readily cleaved under acidic conditions.
Diagram of the Proposed Workflow
Troubleshooting & Optimization
Technical Support Center: Stereoselective Diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the stereoselective synthesis of diols. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for stereoselective diol synthesis?
A1: The most common methods for stereoselective diol synthesis include:
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Sharpless Asymmetric Dihydroxylation: This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivity in the conversion of alkenes to vicinal diols.[1][2][3] Commercially available pre-packaged reagents, known as AD-mix-α and AD-mix-β, simplify the procedure.[1][2]
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Jacobsen-Katsuki Epoxidation followed by Hydrolysis: This two-step method involves the enantioselective epoxidation of an alkene using a chiral manganese-salen catalyst, followed by hydrolysis of the resulting epoxide to yield an anti-diol.[4][5]
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Substrate-Controlled Diol Synthesis: In this approach, the stereochemical outcome of the diol formation is directed by a pre-existing chiral center in the substrate molecule. The Felkin-Anh model is often used to predict the diastereoselectivity of nucleophilic attack on α-chiral carbonyl compounds, which can then be reduced to form syn or anti diols.[6][7]
Q2: How do I determine the enantiomeric excess (e.e.) of my chiral diol?
A2: The most common method for determining the enantiomeric excess of a chiral diol is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the e.e. Other methods include gas chromatography (GC) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Q3: What are the key differences between AD-mix-α and AD-mix-β?
A3: AD-mix-α and AD-mix-β are commercially available reagent mixtures for the Sharpless asymmetric dihydroxylation. The key difference lies in the chiral ligand they contain, which leads to opposite stereochemical outcomes.[1][2]
-
AD-mix-α contains the ligand (DHQ)₂PHAL.
-
AD-mix-β contains the ligand (DHQD)₂PHAL.
Generally, for a given alkene, one AD-mix will provide the (R,R)-diol while the other will yield the (S,S)-diol. The specific outcome can be predicted using the Sharpless mnemonic.[1]
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Symptoms: The enantiomeric excess (e.e.) of the desired diol is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Ligand Choice | Ensure you are using the correct AD-mix (α or β) to obtain the desired enantiomer. Refer to the Sharpless mnemonic to predict the stereochemical outcome for your specific substrate.[1] |
| Low Ligand Concentration | A low ligand-to-osmium ratio can lead to a competing, non-enantioselective reaction pathway.[8] Ensure the AD-mix is used in the recommended amount. If preparing the catalyst system manually, maintain a high ligand-to-osmium ratio. |
| High Reaction Temperature | Elevated temperatures can decrease enantioselectivity. Perform the reaction at the recommended temperature, typically 0 °C or room temperature.[9] |
| Inappropriate Solvent System | The standard solvent system is a 1:1 mixture of t-butanol and water. Deviations from this can impact selectivity. For certain substrates, other solvent systems may be beneficial, but this should be investigated systematically. |
| Substrate Purity | Impurities in the starting alkene can interfere with the catalyst and lower enantioselectivity. Ensure the alkene is of high purity. |
| Slow Stirring | In the biphasic t-butanol/water system, vigorous stirring is crucial to ensure proper mixing and efficient catalysis. |
Problem 2: Low Diastereoselectivity in Substrate-Controlled Diol Synthesis
Symptoms: The diastereomeric ratio (d.r.) of the desired diol is close to 1:1 or lower than expected based on the Felkin-Anh or chelation-control model.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Reagent for Desired Control | For α-alkoxy ketones, the choice of protecting group and organometallic reagent dictates whether the reaction proceeds under Felkin-Anh (non-chelation) or chelation control, leading to syn or anti diols, respectively.[7] Bulky, non-coordinating protecting groups (e.g., TBDPS) favor Felkin-Anh addition, while smaller, coordinating groups (e.g., BOM) with chelating metals (e.g., ZnCl₂) favor chelation control.[6] |
| Non-Optimal Reaction Temperature | Lower reaction temperatures generally lead to higher diastereoselectivity. Consider running the reaction at a lower temperature (e.g., -78 °C). |
| Inappropriate Lewis Acid | For chelation-controlled reactions, the choice and amount of Lewis acid are critical. Screen different Lewis acids and stoichiometries to optimize the diastereoselectivity. |
| Steric Hindrance | If the nucleophile or the substrate is very sterically hindered, it may override the desired stereochemical control. Consider using a less bulky nucleophile if possible. |
Data Presentation
Table 1: Enantioselectivity of Sharpless Asymmetric Dihydroxylation for Various Alkenes
| Alkene | Ligand System | Enantiomeric Excess (e.e., %) |
| Styrene | AD-mix-β | 97 |
| trans-Stilbene | AD-mix-β | 99 |
| 1-Decene | AD-mix-β | 97 |
| α-Methylstyrene | AD-mix-β | 90 |
| cis-Stilbene | AD-mix-β | 30 |
Data compiled from various sources and are representative examples.
Table 2: Diastereoselectivity of Nucleophilic Addition to a Chiral α-Alkoxy Ketone
| Protecting Group (PG) | Reagent | Conditions | Diastereomeric Ratio (syn:anti) |
| TBDPS | MeTiCl₃ | Toluene, -78 °C | >99:1 |
| BOM | MeTiCl₃ | Toluene, -78 °C | 1:15 |
| TBDPS | Me₂Zn, ZnCl₂ | Toluene, 0 °C | 1:10 |
| BOM | Me₂Zn, ZnCl₂ | Toluene, 0 °C | 1:>20 |
Data adapted from literature and illustrates the effect of protecting groups and reagents on diastereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation
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To a stirred mixture of t-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).
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Cool the mixture to 0 °C in an ice bath.
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Add the alkene (1 mmol) to the cooled mixture.
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Stir the reaction vigorously at 0 °C for 24 hours or until the reaction is complete as monitored by TLC.
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Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude diol by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
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Prepare a standard solution of the racemic diol.
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Inject the racemic standard onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) to determine the retention times of the two enantiomers.
-
Prepare a solution of the synthesized diol of known concentration.
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Inject the sample onto the same chiral HPLC column under the same conditions.
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Integrate the peak areas of the two enantiomers in the chromatogram.
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Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Decision tree for achieving desired diastereoselectivity.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of cis-1,4-Dioxane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-1,4-Dioxane-2,3-diol from its trans isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis- and trans-1,4-Dioxane-2,3-diol?
The primary challenge lies in the similar physical properties of the cis and trans isomers. As stereoisomers, they often have very close boiling points and similar solubility in many common solvents, making separation by standard distillation or simple crystallization difficult.
Q2: Which methods are generally most effective for separating these types of diol isomers?
Based on literature for similar cis/trans diol separations, the most promising methods are fractional crystallization and chromatography (e.g., HPLC). The choice of method will depend on the scale of the separation, the required purity, and the available equipment.
Q3: Are there any chemical derivatization techniques that can aid in the separation?
Yes, converting the diols into derivatives can enhance the physical differences between the isomers, facilitating separation. For instance, conversion to dihydrochloride salts has been shown to alter solubility profiles, allowing for fractional crystallization.[1] Another approach could be the formation of ketals or acetals with a chiral auxiliary, which can then be separated by crystallization or chromatography, followed by the removal of the auxiliary group.
Q4: How can I monitor the progress and success of the purification?
The purity of the fractions can be monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) after appropriate derivatization.[2] NMR is particularly useful for distinguishing between cis and trans isomers based on the coupling constants of the protons on the dioxane ring.
Troubleshooting Guides
Problem 1: Poor separation of isomers using fractional crystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | Screen a variety of solvents with different polarities. The ideal solvent will maximize the solubility difference between the cis and trans isomers. Consider solvent mixtures to fine-tune the solubility. |
| Cooling rate is too fast. | Slow, controlled cooling allows for the formation of purer crystals. Rapid cooling can lead to co-precipitation of both isomers. |
| Solution is supersaturated. | Ensure that the initial solution is not overly concentrated, as this can cause the undesired isomer to crash out with the target isomer. |
| Insufficient number of recrystallization cycles. | For isomers with very similar solubilities, multiple recrystallization steps may be necessary to achieve high purity. |
Problem 2: Co-elution of isomers during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inadequate stationary phase. | For HPLC, consider using a chiral stationary phase, which can provide better separation of stereoisomers.[3][4][5][6] For flash chromatography, screen different silica or alumina phases with varying activities. |
| Incorrect mobile phase composition. | Optimize the mobile phase by varying the solvent ratio to improve resolution. A gradient elution may be more effective than an isocratic one. For HPLC, the use of modifiers in the mobile phase can also enhance separation.[3][4][5][6] |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can improve resolution. |
Data Presentation
Due to the limited availability of specific quantitative data for the separation of cis- and trans-1,4-Dioxane-2,3-diol, the following table provides a comparative summary of separation techniques applicable to similar diol isomers, which can serve as a starting point for method development.
| Separation Method | Principle | Potential Advantages | Potential Disadvantages | Reported Purity (for analogous compounds) |
| Fractional Crystallization | Difference in solubility between isomers in a specific solvent. | Scalable, cost-effective for large quantities. | Can be time-consuming, may require multiple cycles, solvent screening is crucial. | >90% for cis-cyclohexanediamine dihydrochloride.[1] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | High resolution, suitable for analytical and preparative scales, can separate isomers with very similar properties. | Higher cost, may require specialized columns (e.g., chiral), limited sample capacity for analytical columns. | Baseline resolution for 2-butene-1,4-diol isomers.[3][4][5][6] |
| Derivatization followed by Separation | Chemical modification to amplify differences in physical properties. | Can significantly improve the ease of separation by crystallization or chromatography. | Requires additional reaction and deprotection steps, which can lower the overall yield. | >99% for trans-TMCHD after derivatization.[1] |
Experimental Protocols
The following are generalized experimental protocols based on methods used for similar compounds, which should be adapted and optimized for the specific purification of cis-1,4-Dioxane-2,3-diol.
Protocol 1: Fractional Crystallization
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Solvent Screening: In small-scale experiments, dissolve the mixture of cis- and trans-1,4-Dioxane-2,3-diol in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at an elevated temperature to achieve saturation.
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Controlled Cooling: Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
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Crystal Collection and Analysis: Collect any precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent.
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Purity Assessment: Analyze the purity of the crystals and the filtrate by NMR or HPLC to determine which isomer is less soluble in the tested solvent.
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Scale-up and Recrystallization: Once an effective solvent system is identified, perform the crystallization on a larger scale. For higher purity, the collected crystals can be subjected to further recrystallization cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Start with a standard normal-phase (e.g., silica) or reverse-phase (e.g., C18) column. If separation is not achieved, a chiral column is recommended.[3][4][5][6]
-
Mobile Phase Optimization:
-
For a normal-phase column, begin with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethanol, isopropanol).
-
For a reverse-phase column, start with a polar mobile phase (e.g., water/acetonitrile or water/methanol) and adjust the ratio.
-
-
Method Development: Inject a small amount of the isomer mixture and monitor the elution profile. Adjust the mobile phase composition and flow rate to achieve baseline separation of the two isomer peaks.
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Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative HPLC system to isolate larger quantities of the desired isomer.
Visualizations
Caption: Workflow for the purification of cis-1,4-Dioxane-2,3-diol.
Caption: Structures of cis- and trans-1,4-Dioxane-2,3-diol. (Note: DOT language does not support complex chemical drawings; this is a conceptual representation).
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. 1,4-Dioxane-2,3-diol, 2TMS derivative [webbook.nist.gov]
- 3. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 4. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of cis- and trans-1,4-Dioxane-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis- and trans-1,4-Dioxane-2,3-diol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis- and trans-1,4-Dioxane-2,3-diol isomers?
A1: The primary methods for separating diol isomers like cis- and trans-1,4-Dioxane-2,3-diol are chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for resolving such isomers.[1][2] Other potential methods, though less commonly reported for this specific compound, include derivatization followed by chromatography or crystallization.
Q2: Why is my separation failing on a standard C18 or silica gel column?
A2: 1,4-Dioxane-2,3-diol is a highly polar compound. On a reverse-phase C18 column, it may exhibit poor retention and elute with the solvent front.[1][2] Conversely, on a normal-phase silica gel column, its high polarity can lead to very strong retention, making it difficult to elute from the column.[1][2] Therefore, specialized columns are often necessary for successful separation.
Q3: What type of HPLC column is recommended for this separation?
A3: Chiral stationary phases have shown great success in separating similar diol isomers.[1][2][3] Columns such as those based on Pirkle-type phases (e.g., (S,S)-Whelk-O 1) or polysaccharide-based chiral selectors are excellent starting points for method development.[1][2]
Q4: Can I use Gas Chromatography (GC) for this separation?
A4: Direct GC analysis of 1,4-Dioxane-2,3-diol is challenging due to its low volatility and polar hydroxyl groups, which can lead to poor peak shape and thermal degradation. However, GC analysis can be performed after derivatization to increase volatility and thermal stability. A common derivatization technique is silylation to form trimethylsilyl (TMS) ethers.
Q5: What is derivatization and how can it help in the separation?
A5: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For separating geometric isomers, one can react the diol mixture with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on standard, achiral chromatography columns or by crystallization.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of isomers on HPLC. | Inappropriate column selection. | Switch to a chiral stationary phase column (e.g., (S,S)-Whelk-O 1, ChiraSpher).[1][2] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal phase on a chiral column, adjust the ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., ethanol, isopropanol).[1][2] | |
| Broad or tailing peaks. | Secondary interactions with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as an acid or a base, depending on the nature of the stationary phase and the analyte. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Column degradation. | Flush the column with an appropriate solvent or replace it if it has reached the end of its lifespan. | |
| Cannot elute the compound from a silica gel column. | The compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase significantly. Consider using a different stationary phase, such as a diol or amino-bonded phase.[5] |
| Direct separation is unsuccessful. | The isomers have very similar physicochemical properties. | Consider derivatization to form diastereomers, which may be easier to separate by chromatography or crystallization.[4] |
Experimental Protocols
Protocol 1: HPLC Separation of cis- and trans-1,4-Dioxane-2,3-diol
This protocol is adapted from a successful method for separating cis- and trans-2-butene-1,4-diol and serves as a starting point for method development.[1][2]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., (S,S)-Whelk-O 1, 250 x 4.6 mm, 5 µm)
-
HPLC-grade hexane
-
HPLC-grade ethanol
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Sample of cis/trans-1,4-Dioxane-2,3-diol mixture dissolved in mobile phase
2. Chromatographic Conditions:
| Parameter | Value |
| Column | (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol (97:3, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (or based on UV scan of the compound) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
3. Procedure:
-
Prepare the mobile phase by mixing hexane and ethanol in the specified ratio. Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the 1,4-Dioxane-2,3-diol isomer mixture in the mobile phase.
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Inject the sample onto the HPLC system.
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Monitor the separation and record the chromatogram.
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Optimize the mobile phase composition (e.g., by varying the percentage of ethanol) to achieve baseline separation of the two isomers. A higher ethanol concentration will generally lead to shorter retention times.
Protocol 2: Derivatization for GC Analysis
1. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Standard non-polar GC column (e.g., DB-5 or equivalent)
-
Dry reaction vial with a screw cap
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
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Sample of cis/trans-1,4-Dioxane-2,3-diol mixture
2. Procedure:
-
Accurately weigh approximately 1-2 mg of the diol mixture into a dry reaction vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 60-70 °C for 30 minutes.
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Cool the vial to room temperature.
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Inject 1 µL of the derivatized sample into the GC.
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Develop a temperature program for the GC oven to separate the derivatized isomers. A starting point could be: 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min.
Visualizations
Caption: Workflow for direct HPLC separation of diol isomers.
Caption: Logical workflow for troubleshooting isomer separation.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 3. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
- 4. organic chemistry - How to separate a racemic mixture of 1,2-diols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Stereoselectivity in Dioxane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of dioxanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to poor stereoselectivity in dioxane synthesis.
Question: Why is the diastereoselectivity of my 1,3-dioxane synthesis low when reacting an aldehyde with a 1,3-diol, and how can I improve it?
Answer:
Low diastereoselectivity in the synthesis of 1,3-dioxanes via acetalization is a common issue influenced by several factors. The reaction typically proceeds through a six-membered ring transition state, and the preferred conformation dictates the stereochemical outcome. Here are the primary causes and potential solutions:
-
Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. To favor the kinetic product, consider the following:
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Lowering the reaction temperature: This can help trap the kinetically favored product.
-
Choice of Catalyst: Strong Brønsted acids at elevated temperatures often favor thermodynamic equilibrium. Using milder Lewis acids can promote kinetic control.
-
-
Catalyst Choice: The nature of the acid catalyst plays a crucial role in determining the stereochemical outcome.
-
Brønsted Acids: While effective, they can lead to equilibration and lower selectivity.
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Lewis Acids: Lewis acids like TiCl₄, SnCl₄, and BF₃·OEt₂ can offer better stereocontrol by coordinating with the reactants and influencing the transition state geometry. The choice of Lewis acid can significantly impact the diastereomeric ratio.[1][2][3] It is advisable to screen a variety of Lewis acids to find the optimal one for your specific substrate.
-
-
Substrate Structure: The steric and electronic properties of both the aldehyde and the 1,3-diol will influence the facial selectivity of the reaction. Bulky substituents on either reactant can favor the formation of one diastereomer over the other.
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Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the diastereoselectivity. It is recommended to screen different solvents, such as dichloromethane, toluene, and acetonitrile.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Question: My enantioselectivity is poor in a chiral catalyst-mediated dioxane synthesis. What are the likely causes and solutions?
Answer:
Achieving high enantioselectivity in dioxane synthesis often relies on the use of a chiral catalyst, typically a chiral Lewis acid or a transition metal complex with a chiral ligand. Poor enantioselectivity can stem from several factors:
-
Catalyst/Ligand Choice: The effectiveness of a chiral catalyst is highly substrate-dependent.
-
Ligand Screening: It is crucial to screen a variety of chiral ligands to find the one that provides the best chiral environment for the specific reaction.
-
Metal Precursor: For transition metal-catalyzed reactions, the choice of the metal precursor can also influence enantioselectivity.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can interact with the catalyst and substrate, affecting the chiral induction. A screen of different solvents is recommended.
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity.
-
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure that your aldehyde, diol, or other starting materials are of high purity.
-
Catalyst Loading: The amount of catalyst used can also be a factor. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to lower enantioselectivity due to the formation of less selective catalytic species.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for stereoselective dioxane synthesis?
A1: The most common methods include:
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Diastereoselective Acetalization: This involves the reaction of a chiral or prochiral aldehyde or ketone with a chiral or prochiral 1,3-diol, often in the presence of a Lewis or Brønsted acid catalyst.[1][2][3]
-
Prins Cyclization: This is a cyclization reaction between an alkene and a carbonyl compound, typically an aldehyde, catalyzed by a Lewis or Brønsted acid, to form a tetrahydropyran ring, a core structure in many dioxanes. The stereochemical outcome of the Prins cyclization can be controlled by the geometry of the alkene and the reaction conditions.[4][5][6][7]
-
Palladium-Catalyzed Enantioselective Reactions: For certain types of dioxanes, such as benzodioxanes, palladium-catalyzed enantioselective alkene aryloxyarylation reactions have been developed, employing chiral phosphine ligands to induce high enantioselectivity.[8][9]
Q2: How do I choose the right catalyst for my stereoselective dioxane synthesis?
A2: The choice of catalyst is critical and depends on the specific transformation:
-
For diastereoselective acetalization , a screen of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is a good starting point. The optimal Lewis acid will depend on the specific substrates.[1][2][3]
-
For Prins cyclizations , both Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and strong Brønsted acids (e.g., TfOH) are commonly used.[4][5][6][7]
-
For enantioselective syntheses , a chiral catalyst is required. This often involves a transition metal (e.g., Palladium) complexed with a chiral ligand. The selection of the chiral ligand is crucial and often requires screening.[8][9]
Q3: Can I predict the stereochemical outcome of a Prins cyclization?
A3: To a certain extent, yes. The stereochemistry of the Prins cyclization is often predictable based on a chair-like transition state model. The substituents on the alkene and the aldehyde will prefer to occupy equatorial positions in the transition state to minimize steric interactions. This preference dictates the relative stereochemistry of the resulting tetrahydropyran ring. However, factors like the nature of the Lewis acid and the solvent can also influence the stereochemical outcome.[4][5][6][7]
Data Presentation
Table 1: Comparison of Lewis Acids in Diastereoselective 1,3-Dioxane Synthesis
| Entry | Aldehyde | 1,3-Diol | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Benzaldehyde | 1,3-Butanediol | BF₃·OEt₂ | CH₂Cl₂ | -78 | 95:5 | 85 |
| 2 | Benzaldehyde | 1,3-Butanediol | TiCl₄ | CH₂Cl₂ | -78 | 90:10 | 88 |
| 3 | Benzaldehyde | 1,3-Butanediol | SnCl₄ | CH₂Cl₂ | -78 | 85:15 | 82 |
| 4 | Cyclohexanecarboxaldehyde | 1,3-Pentanediol | BF₃·OEt₂ | Toluene | -78 | 92:8 | 80 |
| 5 | Cyclohexanecarboxaldehyde | 1,3-Pentanediol | TiCl₄ | Toluene | -78 | 88:12 | 84 |
Table 2: Enantioselective Synthesis of Benzodioxanes using Palladium Catalysis with Chiral Ligands
| Entry | Substrate | Chiral Ligand | Solvent | Temp (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | o-Allyloxyphenol | (S)-BINAP | Toluene | 25 | 92 | 85 |
| 2 | o-Allyloxyphenol | (R)-MeO-BIPHEP | Dioxane | 25 | 95 | 88 |
| 3 | o-Allyloxyphenol | (S,S)-Chiraphos | THF | 25 | 88 | 82 |
| 4 | o-(2-Methylallyl)phenol | (R)-MeO-BIPHEP | Dioxane | 25 | 97 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Acetalization for the Synthesis of 1,3-Dioxanes
-
To a solution of the 1,3-diol (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add the Lewis acid (1.1 equiv) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-dioxane.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: General Procedure for Stereoselective Silyl-Prins Cyclization
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at -78 °C, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash chromatography on silica gel to yield the tetrahydropyran product.
-
Analyze the stereochemistry of the product using NMR spectroscopy (e.g., NOESY experiments).[6]
Mandatory Visualization
Diagram 1: General Workflow for Optimizing Stereoselectivity
Caption: A general workflow for optimizing stereoselectivity.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"stability of cis-1,4-Dioxane-2,3-diol under acidic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,4-Dioxane-2,3-diol, with a focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of cis-1,4-Dioxane-2,3-diol in acidic solutions?
Based on the chemistry of related cyclic ethers and acetals, cis-1,4-Dioxane-2,3-diol is expected to be unstable under acidic conditions.[1] The presence of ether linkages and hydroxyl groups makes the molecule susceptible to acid-catalyzed hydrolysis. This can lead to the cleavage of the dioxane ring and the formation of various degradation products.
Q2: What are the likely degradation products of cis-1,4-Dioxane-2,3-diol in an acidic environment?
The primary degradation pathway is expected to be acid-catalyzed hydrolysis, which would cleave the ether bonds. The degradation of the parent compound, 1,4-dioxane, is known to produce intermediates such as ethylene glycol.[2][3] Therefore, the hydrolysis of cis-1,4-Dioxane-2,3-diol is anticipated to yield related compounds.
Q3: Are there any specific storage recommendations to ensure the stability of cis-1,4-Dioxane-2,3-diol?
To ensure stability, store cis-1,4-Dioxane-2,3-diol in a cool, dry place in a tightly sealed container. Avoid contact with acidic substances. For solutions, it is recommended to use neutral or slightly basic buffers if the experimental conditions permit. If an acidic environment is necessary for your experiment, prepare the solution immediately before use and keep it at a low temperature to minimize degradation.
Troubleshooting Guide
Issue: I am observing a loss of my starting material, cis-1,4-Dioxane-2,3-diol, when I use it in an acidic reaction medium.
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Possible Cause: Acid-catalyzed degradation of the molecule. The ether linkages of the dioxane ring are susceptible to cleavage in the presence of acid.
-
Troubleshooting Steps:
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Confirm Degradation: Use an analytical technique like HPLC, GC-MS, or NMR to confirm the disappearance of the starting material and the appearance of new peaks corresponding to degradation products.
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pH Control: If possible, increase the pH of your reaction mixture. Even a small increase in pH can significantly reduce the rate of acid-catalyzed hydrolysis.
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Temperature Control: Perform your experiment at the lowest possible temperature. The rate of degradation is likely to be temperature-dependent.
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Time Optimization: Reduce the exposure time of cis-1,4-Dioxane-2,3-diol to the acidic conditions. If feasible, add the compound at the last possible moment in your experimental setup.
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Use of a Protecting Group: If the diol functionality is not essential for the initial steps of your reaction, consider protecting it with a more acid-stable protecting group.
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Issue: I am seeing unexpected side products in my reaction involving cis-1,4-Dioxane-2,3-diol under acidic conditions.
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Possible Cause: The degradation products of cis-1,4-Dioxane-2,3-diol may be reacting with other components in your reaction mixture.
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Troubleshooting Steps:
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Identify Byproducts: Characterize the unexpected side products using techniques like mass spectrometry and NMR to understand their structure. This can provide clues about the degradation pathway.
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Run a Control Experiment: Incubate cis-1,4-Dioxane-2,3-diol in your acidic medium without any other reactants to isolate and identify the degradation products.
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Modify Reaction Conditions: As mentioned previously, adjusting the pH, temperature, and reaction time can help minimize the formation of these degradation products.
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Data Presentation
| Starting Material | Condition | Expected Degradation Products | Analytical Method for Detection |
| cis-1,4-Dioxane-2,3-diol | Acidic (e.g., aqueous HCl) | Ethylene glycol, Glycolic acid, Oxalic acid | GC-MS, HPLC, NMR |
Experimental Protocols
Protocol: Assessment of cis-1,4-Dioxane-2,3-diol Stability in Acidic Buffers
This protocol outlines a general procedure to determine the stability of cis-1,4-Dioxane-2,3-diol at different pH values.
-
Materials:
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cis-1,4-Dioxane-2,3-diol
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A series of acidic buffers (e.g., pH 3, 4, 5, 6)
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A neutral buffer (pH 7) as a control
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HPLC or GC-MS system
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Thermostated incubator or water bath
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Autosampler vials
-
-
Procedure:
-
Prepare a stock solution of cis-1,4-Dioxane-2,3-diol in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer in an autosampler vial to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal to not affect the pH.
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Prepare a control sample using the neutral buffer (pH 7).
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Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC or GC-MS system to determine the initial concentration of cis-1,4-Dioxane-2,3-diol.
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Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze it by HPLC or GC-MS.
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Monitor the peak area or height of the cis-1,4-Dioxane-2,3-diol peak over time. The appearance of new peaks should also be noted as potential degradation products.
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Data Analysis:
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Plot the concentration or peak area of cis-1,4-Dioxane-2,3-diol as a function of time for each pH.
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Calculate the degradation rate constant and the half-life of the compound at each pH.
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Visualizations
Caption: Proposed acid-catalyzed degradation pathway of cis-1,4-Dioxane-2,3-diol.
Caption: Workflow for assessing the acid stability of cis-1,4-Dioxane-2,3-diol.
References
"stability of cis-1,4-Dioxane-2,3-diol under basic conditions"
Disclaimer: Specific experimental data on the stability of cis-1,4-Dioxane-2,3-diol under basic conditions is limited in publicly available literature. The following troubleshooting guides, FAQs, and experimental protocols are based on general principles of organic chemistry, particularly the behavior of cyclic dihemiacetals, and are intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the expected stability of cis-1,4-Dioxane-2,3-diol in basic solutions?
A: cis-1,4-Dioxane-2,3-diol is a cyclic dihemiacetal. While cyclic hemiacetals, especially those forming five- and six-membered rings, are generally more stable than their acyclic counterparts, they can be susceptible to degradation under basic conditions.[1] The stability is expected to be dependent on the pH, temperature, and the specific base used. Stronger bases and higher temperatures will likely accelerate degradation.
Q2: I see a new spot on my TLC plate after treating cis-1,4-Dioxane-2,3-diol with a base. What could it be?
A: The appearance of new, more polar spots on a TLC plate likely indicates degradation. Under basic conditions, the diol can undergo ring-opening to form 2-hydroxy-2-(2-hydroxyethoxy)acetaldehyde. This aldehyde is reactive and could undergo further reactions, such as aldol condensation or oxidation, leading to a mixture of products. It is also possible that epimerization at the C2 and C3 positions is occurring, which might be distinguishable by TLC or other chromatographic methods.
Q3: My yield of a reaction where cis-1,4-Dioxane-2,3-diol is a starting material under basic conditions is consistently low. What could be the issue?
A: Low yields could be due to the degradation of your starting material under the reaction conditions. Consider the following troubleshooting steps:
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Lower the temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.
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Use a weaker base: If the reaction allows, switch to a milder, non-nucleophilic base.
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Reduce reaction time: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to basic conditions.
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Protecting groups: If feasible, consider protecting the diol functionality before subjecting the molecule to harsh basic conditions.
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Run a stability test: Before running the full reaction, test the stability of your starting material under the planned basic conditions to quantify its degradation.[2]
Q4: How can I monitor the stability of cis-1,4-Dioxane-2,3-diol during my experiment?
A: You can monitor the stability using standard analytical techniques:
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Thin-Layer Chromatography (TLC): Periodically take aliquots from your reaction mixture and run a TLC to check for the appearance of new spots. A co-spot of your reaction mixture with the starting material can help determine if the starting material is being consumed.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more quantitative method to monitor the disappearance of the starting material and the appearance of degradation products.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to observe changes in the chemical structure of the starting material and identify new species.
Q5: Are there any special handling or storage recommendations for cis-1,4-Dioxane-2,3-diol when working with bases?
A: To minimize degradation, it is advisable to:
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Prepare basic solutions fresh: Do not store cis-1,4-Dioxane-2,3-diol in basic solutions for extended periods.
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Use an inert atmosphere: If oxidation is a concern (the ring-opened aldehyde could be susceptible to oxidation), perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Control temperature: Keep the compound and its solutions in basic media cool unless elevated temperatures are required for the reaction.
Potential Degradation Pathway
Under basic conditions, cis-1,4-Dioxane-2,3-diol can undergo a base-catalyzed ring-opening to form an equilibrium with its acyclic aldehyde form. This aldehyde can then potentially undergo further reactions.
Caption: Plausible base-catalyzed degradation pathway for cis-1,4-Dioxane-2,3-diol.
Experimental Protocols
Protocol 1: General Stability Assessment by LC-MS
This protocol is adapted from standard procedures for determining the chemical stability of compounds in aqueous solutions.[3][4]
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Preparation of Stock Solution: Prepare a 10 mM stock solution of cis-1,4-Dioxane-2,3-diol in a suitable organic solvent (e.g., DMSO or acetonitrile).
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Preparation of Basic Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 8, 9, 10, 12). Common basic buffers include phosphate, borate, or carbonate buffers. For strongly basic conditions, dilute solutions of NaOH can be used.
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Incubation:
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Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µM.
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Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
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Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
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Immediately quench the reaction in the aliquots by adding an equal volume of cold acetonitrile containing an internal standard. This will stop further degradation.
-
Analyze the samples by a validated LC-MS method to determine the concentration of the remaining cis-1,4-Dioxane-2,3-diol.
-
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH and temperature condition to determine the rate of degradation.
Protocol 2: Monitoring Degradation by TLC
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Reaction Setup: In a small vial, dissolve a few milligrams of cis-1,4-Dioxane-2,3-diol in a suitable solvent and add the desired base.
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TLC Spotting:
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On a TLC plate, spot a sample of the starting material for reference.
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At regular intervals (e.g., 0, 15, 30, 60 minutes), use a capillary tube to spot a small aliquot of the reaction mixture onto the same TLC plate.
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It is also helpful to co-spot the reaction mixture and the starting material in one lane to help visualize the disappearance of the starting material.
-
-
Elution and Visualization:
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Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
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Visualize the spots using a suitable method, such as a potassium permanganate stain or an anisaldehyde stain, as the diol may not be UV-active.
-
-
Interpretation: Observe the fading of the starting material spot and the appearance of new spots over time. The relative intensities and Rf values of the new spots can provide qualitative information about the degradation process.
Data Presentation
Due to the lack of specific quantitative data in the literature, the following table is provided as a template for researchers to record their findings from stability studies.
| Condition | Time (hours) | % Remaining Starting Material | Degradation Product(s) Identified (e.g., by MS) | Notes |
| pH 8, 25°C | 0 | 100 | - | |
| 1 | ||||
| 4 | ||||
| 24 | ||||
| pH 10, 25°C | 0 | 100 | - | |
| 1 | ||||
| 4 | ||||
| 24 | ||||
| pH 12, 25°C | 0 | 100 | - | |
| 1 | ||||
| 4 | ||||
| 24 | ||||
| pH 10, 50°C | 0 | 100 | - | |
| 1 | ||||
| 4 | ||||
| 24 |
References
Technical Support Center: Synthesis of cis-1,4-Dioxane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of cis-1,4-Dioxane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare cis-1,4-Dioxane-2,3-diol?
A1: The most prevalent and stereoselective method for synthesizing cis-1,4-Dioxane-2,3-diol is the syn-dihydroxylation of a 1,4-dioxin precursor, such as 2,3-dihydro-1,4-dioxin. This transformation is typically achieved using reagents that favor the formation of cis-diols. The two primary methods are:
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Osmium Tetroxide-Mediated Dihydroxylation: This is a highly reliable method for producing cis-diols.[1][2][3] Due to the toxicity and expense of osmium tetroxide (OsO₄), it is commonly used in catalytic amounts with a co-oxidant.[1][2][3]
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Potassium Permanganate Dihydroxylation: This is a more cost-effective alternative to osmium tetroxide. However, it is a very strong oxidizing agent and can lead to over-oxidation and lower yields if not carefully controlled.[3][4][5][6]
Q2: I am getting a low yield in my dihydroxylation reaction. What are the possible causes?
A2: Low yields in the synthesis of cis-1,4-Dioxane-2,3-diol can stem from several factors, depending on the chosen method:
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For OsO₄-mediated reactions:
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Inefficient re-oxidation of the osmium catalyst. Ensure your co-oxidant (e.g., NMO) is fresh and used in the correct stoichiometric amount.[2]
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Sub-optimal reaction temperature. These reactions are often run at or below room temperature.
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Decomposition of the starting material or product.
-
-
For KMnO₄-mediated reactions:
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Over-oxidation: This is a major issue with potassium permanganate, which can cleave the diol to form dicarboxylic acids or other byproducts.[3][6] To mitigate this, it is crucial to perform the reaction under cold, basic conditions (e.g., using a buffered solution or a mild base).[5]
-
Reaction temperature is too high. The reaction should be kept cold (typically below 5 °C).
-
-
General Causes:
-
Impure starting material (1,4-dioxin).
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Loss of the water-soluble product during the work-up and extraction phases.
-
Q3: My final product is difficult to purify. What strategies can I use?
A3: cis-1,4-Dioxane-2,3-diol is a polar molecule and likely has high water solubility, which can complicate purification.
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Work-up: After quenching the reaction, repeated extractions with a more polar organic solvent like ethyl acetate may be necessary. Brine washes can help to break up emulsions and reduce the amount of water in the organic layer.
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Chromatography: Flash column chromatography on silica gel is a common method for purifying diols. A polar mobile phase, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, will likely be required.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: I am concerned about the stability of cis-1,4-Dioxane-2,3-diol. Are there any special handling or storage precautions?
A4: Yes, the stability of the final product can be a concern.
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Acid Sensitivity: Dioxane structures, particularly those with functional groups, can be sensitive to acidic conditions, which may catalyze ring-opening.[7] It is advisable to avoid strongly acidic conditions during work-up and purification.
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Storage: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
Problem 1: Over-oxidation and Byproduct Formation in KMnO₄ Dihydroxylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no desired product; complex mixture of products observed by TLC or NMR. | Reaction temperature was too high, leading to C-C bond cleavage. | Maintain the reaction temperature strictly at or below 5 °C using an ice bath. Add the KMnO₄ solution slowly to control the exotherm. |
| Formation of acidic byproducts (detected by pH change or work-up). | Reaction conditions were not sufficiently basic. | Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture to maintain a basic pH.[5] |
| Product yield is consistently low despite temperature and pH control. | The reaction time is too long, allowing for slow over-oxidation. | Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately with a reducing agent like sodium bisulfite or sodium sulfite. |
Problem 2: Incomplete Reaction or Low Conversion in OsO₄-Catalyzed Dihydroxylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting material remains after the expected reaction time. | The catalytic cycle is not turning over efficiently. | Ensure the co-oxidant (e.g., NMO) is of high purity and is not hydrated, as water can sometimes inhibit the reaction.[2] Consider adding a tertiary amine like pyridine, which can accelerate the dihydroxylation.[1] |
| The reaction is sluggish. | The concentration of the catalyst is too low. | While OsO₄ is used catalytically, a certain minimum concentration is required. Ensure the catalyst is fully dissolved and dispersed in the reaction medium. |
| The reaction stalls. | The osmium has precipitated out of solution as a lower-valent oxide. | Ensure adequate stirring and consider a different solvent system that can better solubilize all components. |
Experimental Protocols
Protocol 1: Catalytic Osmium Tetroxide Dihydroxylation of 2,3-Dihydro-1,4-dioxin
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1,4-dioxin (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%), typically as a solution in toluene or tert-butanol.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure cis-1,4-Dioxane-2,3-diol.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the syn-dihydroxylation of alkenes, which can be adapted for the synthesis of cis-1,4-Dioxane-2,3-diol.
| Parameter | OsO₄ / NMO Method | Cold Alkaline KMnO₄ Method |
| Typical Yield | 70-95% | 30-70% (highly substrate-dependent) |
| Reaction Time | 6-24 hours | 1-4 hours |
| Temperature | 0-25 °C | < 5 °C |
| Key Reagents | OsO₄ (catalytic), NMO (stoichiometric) | KMnO₄ (stoichiometric), NaOH or K₂CO₃ |
| Stereoselectivity | High for cis-diol | High for cis-diol |
Visualizations
Caption: Experimental workflow for the OsO₄-mediated synthesis of cis-1,4-Dioxane-2,3-diol.
Caption: Troubleshooting decision tree for low-yield synthesis of cis-1,4-Dioxane-2,3-diol.
References
- 1. shb.skku.edu [shb.skku.edu]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of cis-1,4-Dioxane-2,3-diol Using Alternative Catalysts
Welcome to the technical support center for the synthesis of cis-1,4-Dioxane-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in this important chemical transformation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cis-1,4-Dioxane-2,3-diol via the cis-dihydroxylation of 1,4-dioxene, focusing on challenges that may arise when using alternative, osmium-free catalytic systems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of 1,4-Dioxene | 1. Catalyst Inactivity: The chosen alternative catalyst (e.g., Ruthenium or Manganese-based) may not be active under the selected reaction conditions. 2. Insufficient Oxidant: The stoichiometric oxidant (e.g., NaIO₄, H₂O₂, Oxone) may have decomposed or been consumed by side reactions. 3. Inappropriate Solvent System: The solvent may not be suitable for both the catalyst and the substrate, hindering the reaction. | 1. Catalyst Activation: For in-situ generated catalysts like RuO₄ from RuCl₃, ensure proper pre-oxidation. Consider adding a co-catalyst or ligand if the protocol requires it. 2. Oxidant Stoichiometry: Increase the equivalents of the oxidant. For slower reactions, consider portion-wise addition of the oxidant to maintain its concentration. 3. Solvent Optimization: For ruthenium-catalyzed reactions, a common solvent system is a mixture of ethyl acetate, acetonitrile, and water. For manganese catalysts, buffered aqueous systems or mixtures with organic co-solvents are often used. Ensure the solvent system allows for adequate solubility of all reactants. |
| Low Yield of cis-1,4-Dioxane-2,3-diol | 1. Over-oxidation: Potent catalysts like RuO₄ can cleave the C-C bond of the newly formed diol, leading to byproducts.[1][2] 2. Formation of Side Products: The electron-rich nature of 1,4-dioxene can make it susceptible to other oxidative pathways. 3. Product Instability: The diol product may be unstable under the reaction conditions (e.g., acidic or basic work-up). | 1. Reaction Time and Temperature Control: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Lowering the reaction temperature can often minimize over-oxidation. 2. Catalyst and Oxidant Choice: Consider a milder catalytic system. Manganese-based catalysts can sometimes offer better selectivity for dihydroxylation over cleavage compared to ruthenium.[1] 3. Neutral Work-up: Employ a neutral work-up procedure to isolate the product. Avoid strong acids or bases that could promote degradation or rearrangement. |
| Poor cis-Stereoselectivity | 1. Competing Reaction Pathways: Some catalytic systems or reaction conditions may favor pathways that lead to the trans-diol or other isomers. 2. Epoxide Formation and Ring-Opening: An alternative pathway involving epoxidation followed by anti-dihydroxylation can lead to the trans-diol.[2] | 1. Catalyst Selection: Ensure the chosen catalyst is known to promote syn-dihydroxylation. Catalysts that proceed through a cyclic intermediate, such as those involving high-valent metal-oxo species, typically favor cis-diol formation.[1] 2. Reaction Conditions: Adhere strictly to established protocols for syn-dihydroxylation. The presence of water and the nature of the co-oxidant can influence the stereochemical outcome. |
| Difficulty in Product Isolation and Purification | 1. High Polarity of the Diol: cis-1,4-Dioxane-2,3-diol is a highly polar compound, making extraction from aqueous media challenging. 2. Co-elution with Polar Byproducts: Polar byproducts formed during the reaction can co-elute with the desired diol during chromatography. | 1. Extraction: Use a highly polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Continuous liquid-liquid extraction may be necessary for quantitative recovery. 2. Chromatography: Utilize a polar stationary phase for column chromatography (e.g., silica gel) and a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). Derivatization of the diol to a less polar species (e.g., an acetonide) prior to purification can also be an effective strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with alternative dihydroxylation catalysts?
A1: While moving away from the high toxicity of osmium tetroxide is a primary motivation, alternative catalysts still present their own safety considerations. Ruthenium tetroxide (RuO₄) is a powerful oxidant and should be handled with care as it can react vigorously with organic materials.[3] Manganese compounds, while generally less toxic than osmium, should still be handled with appropriate personal protective equipment. When using strong oxidants like sodium periodate (NaIO₄) or Oxone, be aware of their potential to form explosive mixtures with organic solvents under certain conditions. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q2: Can I use potassium permanganate (KMnO₄) for the synthesis of cis-1,4-Dioxane-2,3-diol?
A2: While potassium permanganate is a classic reagent for syn-dihydroxylation, its use is often problematic due to poor yields caused by over-oxidation of the diol product.[2] Given the sensitivity of the ether linkages in 1,4-dioxene, the risk of oxidative cleavage of the ring is also a significant concern. Therefore, while possible under very mild and carefully controlled conditions (cold, dilute, and basic), KMnO₄ is generally not the preferred reagent for this specific transformation.
Q3: How can I monitor the progress of the dihydroxylation of 1,4-dioxene?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, use a polar solvent system (e.g., 5-10% methanol in dichloromethane) to achieve good separation between the non-polar starting material (1,4-dioxene) and the highly polar diol product. Staining with a permanganate dip can help visualize the spots, as both the alkene and the diol will react. For GC-MS, derivatization of the diol (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.
Q4: What is the expected stability of the cis-1,4-Dioxane-2,3-diol product?
A4: Vicinal diols can be sensitive to both acidic and basic conditions. Strong acids can catalyze pinacol-type rearrangements or dehydration, while strong bases can promote other side reactions. The ether linkages in the dioxane ring are generally stable under neutral and mildly basic or acidic conditions but can be cleaved under harsh acidic conditions. For long-term storage, it is advisable to keep the purified diol in a cool, dry, and dark place, preferably under an inert atmosphere to prevent slow oxidation.
Data Presentation: Comparison of Alternative Catalysts for cis-Dihydroxylation
The following table summarizes general characteristics of alternative catalysts for the cis-dihydroxylation of alkenes. Specific data for the dihydroxylation of 1,4-dioxene is limited in the literature, and yields are highly substrate and condition dependent.
| Catalytic System | Typical Oxidant(s) | Common Solvents | General Yields (for alkenes) | Key Advantages | Potential Drawbacks |
| Ruthenium-based (e.g., RuCl₃/RuO₄) | NaIO₄, H₂O₂ | EtOAc/CH₃CN/H₂O, CH₂Cl₂ | Moderate to High | Rapid reactions, effective for many alkenes. | Prone to over-oxidation and C-C bond cleavage, especially with electron-rich alkenes.[1] |
| Manganese-based (e.g., Mn(II) salts, Mn complexes) | H₂O₂, Oxone, KMnO₄ | Acetone/H₂O, t-BuOH/H₂O | Moderate to High | Less toxic and less expensive than osmium, can be highly selective.[4][5] | Can also lead to over-oxidation if not carefully controlled.[1] |
| Electrochemical (Metal-free) | Electricity | CH₃CN/H₂O, t-BuOH/H₂O | Moderate to Good | Avoids the use of heavy metal catalysts and stoichiometric chemical oxidants. | May require specialized equipment, optimization of electrolytes and electrode materials is crucial.[6] |
Experimental Protocols
Below are generalized experimental protocols for cis-dihydroxylation using alternative catalysts. These should be considered as starting points and may require optimization for the specific substrate, 1,4-dioxene.
Protocol 1: Ruthenium-Catalyzed cis-Dihydroxylation
-
Materials: Ruthenium(III) chloride hydrate (RuCl₃·nH₂O), sodium periodate (NaIO₄), 1,4-dioxene, ethyl acetate, acetonitrile, water.
-
Procedure:
-
To a stirred solution of 1,4-dioxene in a 1:1:1 mixture of ethyl acetate, acetonitrile, and water at 0 °C, add a catalytic amount of RuCl₃·nH₂O (e.g., 1-5 mol%).
-
To this mixture, add sodium periodate (e.g., 1.5-2.0 equivalents) portion-wise over a period of time, maintaining the temperature at 0 °C. The reaction is often rapid.[1]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Manganese-Catalyzed cis-Dihydroxylation
-
Materials: Manganese(II) sulfate (MnSO₄) or other Mn salt, a ligand (e.g., a chiral diamine or pyridine-based ligand if asymmetry is desired), oxidant (e.g., H₂O₂ or Oxone), 1,4-dioxene, solvent (e.g., acetone/water or t-butanol/water), buffer.
-
Procedure:
-
Prepare a buffered solution (e.g., bicarbonate or phosphate buffer) to maintain the desired pH.
-
To a solution of 1,4-dioxene in the chosen solvent system, add the manganese salt and ligand (if applicable).
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add the oxidant (e.g., a solution of H₂O₂) to the reaction mixture.
-
Stir vigorously and monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with sodium sulfite or sodium thiosulfate).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Visualizations
Catalyst Selection and Troubleshooting Workflow
The following diagram illustrates a logical workflow for selecting an alternative catalyst for the cis-dihydroxylation of 1,4-dioxene and troubleshooting common issues.
Caption: A workflow for catalyst selection and troubleshooting.
General Reaction Pathway for cis-Dihydroxylation
This diagram illustrates the general transformation of 1,4-dioxene to cis-1,4-Dioxane-2,3-diol using an alternative catalytic system, highlighting the key components.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mononuclear Non-Heme Manganese-Catalyzed Enantioselective cis-Dihydroxylation of Alkenes Modeling Rieske Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-free electrochemical dihydroxylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for cis-Diol Formation
Welcome to the technical support center for cis-diol formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving cis-dihydroxylation of alkenes?
The two most common methods for the syn-dihydroxylation of alkenes to form cis-diols are:
-
Osmium Tetroxide (OsO₄): This reagent is highly reliable and selective for cis-diol formation.[1][2] Due to its toxicity and expense, it is typically used in catalytic amounts along with a co-oxidant.[3][4][5] The Sharpless Asymmetric Dihydroxylation is an enantioselective version of this reaction that uses a chiral ligand.[3][6]
-
Potassium Permanganate (KMnO₄): Often referred to as Baeyer's test, this method uses a cold, dilute, and alkaline solution of KMnO₄.[7][8] While less expensive than OsO₄, it is a very strong oxidizing agent and can lead to overoxidation and cleavage of the diol if conditions are not carefully controlled.[2][9]
Q2: Why is Osmium Tetroxide used in catalytic amounts, and what is the role of a co-oxidant?
Osmium tetroxide is highly toxic and expensive.[3][4] Using it in catalytic amounts significantly reduces both cost and safety concerns. The co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆), regenerates the Os(VIII) species from the reduced Os(VI) state after the diol has been formed, allowing the catalytic cycle to continue.[3][10]
Q3: What are AD-mix-α and AD-mix-β in the context of Sharpless Asymmetric Dihydroxylation?
AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[3] They contain the osmium catalyst (as K₂OsO₂(OH)₄), a co-oxidant (K₃Fe(CN)₆), and a chiral cinchona alkaloid ligand in a buffered solution.[3][10]
-
AD-mix-α contains the ligand (DHQ)₂-PHAL.
-
AD-mix-β contains the ligand (DHQD)₂-PHAL. The choice between α and β mixes determines which enantiomer of the diol is produced.[3][11]
Q4: How does the stereochemistry of the starting alkene affect the product?
In syn-dihydroxylation reactions:
-
A cis-alkene will yield a meso compound if the substituents are identical.[5][9]
-
A trans-alkene will yield a racemic mixture of enantiomers.[5][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your cis-dihydroxylation experiments.
Problem 1: Low or No Yield of the Desired cis-Diol
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | OsO₄ can be reduced over time. Use a fresh bottle or a recently opened ampule. Ensure co-oxidants and ligands are pure and dry. |
| Suboptimal Temperature | For KMnO₄ reactions, the temperature must be kept low (typically ~0 °C) to prevent overoxidation.[2] For Sharpless AD, reactions are often run at 0 °C to room temperature; consult specific protocols for your substrate. |
| Incorrect Stoichiometry | Ensure the correct catalytic loading of osmium and the proper molar equivalents of the co-oxidant and ligand are used. |
| Poor Substrate Reactivity | Electron-deficient alkenes react more slowly. Cis-disubstituted olefins are also known to be poor substrates for Sharpless AD.[12] Consider increasing the reaction time or temperature, but monitor carefully for side product formation. |
| Insufficient Hydrolysis | The final step of the reaction is the hydrolysis of the osmate ester intermediate to release the diol.[3] Ensure adequate hydrolysis time and conditions. |
Problem 2: Low Enantioselectivity (ee%) in Sharpless Asymmetric Dihydroxylation
| Potential Cause | Recommended Solution |
| Secondary Catalytic Cycle | A competing, non-selective reaction pathway can occur if the osmate ester is re-oxidized before the diol is released.[3] This can be suppressed by increasing the molar concentration of the chiral ligand.[3] |
| Incorrect Ligand Choice | The choice of ligand ((DHQ)₂-PHAL vs. (DHQD)₂-PHAL) dictates the facial selectivity.[3][11] Ensure you are using the correct AD-mix for your desired enantiomer. |
| High Olefin Concentration | If the concentration of the alkene is too high, it may react with the osmium catalyst in the absence of a chiral ligand, leading to a racemic background reaction and lowering the ee%.[10] Try slow addition of the olefin to the reaction mixture. |
| Racemic or Impure Ligand | The enantiopurity of your final product is directly dependent on the enantiopurity of the chiral ligand. Use a high-purity ligand. |
Problem 3: Formation of Side Products (Overoxidation)
| Potential Cause | Recommended Solution |
| Reaction with KMnO₄ | Potassium permanganate is a strong oxidizing agent and can easily cleave the C-C bond of the newly formed diol, especially under acidic, neutral, or warm conditions, leading to ketones or carboxylic acids.[2][7] |
| Solution for KMnO₄ | Strictly adhere to cold, dilute, and basic (alkaline) conditions to minimize overoxidation.[7][8] OsO₄ is a more selective and milder alternative if overoxidation is a persistent issue.[2] |
| Prolonged Reaction Time | Even with OsO₄, extended reaction times beyond what is necessary for full conversion of the starting material can sometimes lead to side reactions. Monitor the reaction by TLC or LC-MS. |
Data Presentation: Reagent and Parameter Comparison
Table 1: Comparison of Common cis-Dihydroxylation Reagents
| Feature | Osmium Tetroxide (OsO₄) | Potassium Permanganate (KMnO₄) |
| Selectivity | High for cis-diols, less prone to overoxidation.[2] | Lower selectivity; risk of overoxidation to carbonyls.[2] |
| Conditions | Catalytic amount with co-oxidant (e.g., NMO).[3] | Stoichiometric, requires cold, dilute, alkaline conditions.[7][8] |
| Enantioselectivity | Achievable with chiral ligands (Sharpless AD).[3] | Not applicable for enantioselective synthesis. |
| Cost | High.[2][4] | Low.[2] |
| Toxicity | Highly toxic and volatile.[4][13] | Moderate toxicity. |
Table 2: Effect of Key Parameters on Sharpless Asymmetric Dihydroxylation
| Parameter | General Effect on Reaction |
| Temperature | Lower temperatures (e.g., 0 °C) often improve enantioselectivity but may require longer reaction times. |
| Ligand Concentration | Higher ligand concentration can suppress the secondary catalytic cycle, thus increasing enantioselectivity.[3] |
| Solvent System | A common solvent system is t-BuOH/water. The ratio can affect reaction rate and solubility. |
| pH | The reaction is typically faster under slightly basic conditions; a buffer is included in AD-mixes to maintain a stable pH.[10] |
Experimental Protocols
Protocol: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene
This protocol is a representative example for the synthesis of a chiral cis-diol using AD-mix-β.
Materials:
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
1-Phenylcyclohexene
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear. Cool the flask to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent) to the flask. This additive can accelerate the hydrolysis of the osmate ester, particularly for non-terminal alkenes.[3]
-
Add 1-phenylcyclohexene (1 equivalent) to the stirred mixture.
-
Reaction Monitoring: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is often complete within 6-24 hours.
-
Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Extraction: Add ethyl acetate to the flask. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure cis-diol.
Visualizations
Diagrams and Workflows
Caption: A generalized experimental workflow for cis-diol formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. youtube.com [youtube.com]
"minimizing side reactions in 1,4-Dioxane-2,3-diol synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 1,4-Dioxane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for 1,4-Dioxane-2,3-diol?
A1: The most commonly cited laboratory method for the synthesis of 1,4-Dioxane-2,3-diol is the acid-catalyzed reaction of ethylene glycol with glyoxal. This reaction is typically performed under reflux conditions.
Q2: What are the potential side reactions in the synthesis of 1,4-Dioxane-2,3-diol from ethylene glycol and glyoxal?
A2: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:
-
Acetal Formation: Ethylene glycol can react with the aldehyde groups of glyoxal to form various acetal byproducts.
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Polymerization of Glyoxal: Under acidic conditions, glyoxal can undergo self-polymerization, forming a mixture of oligomers and polymers.
-
Formation of Glycolic Acid and other Oxidation Products: Impurities in the starting glyoxal, such as glycolic acid, glyoxylic acid, and oxalic acid, can be carried through the synthesis and contaminate the final product.
-
Etherification of Ethylene Glycol: Self-condensation of ethylene glycol under acidic conditions at high temperatures can lead to the formation of diethylene glycol and other polyethers.
Q3: How can I purify the crude 1,4-Dioxane-2,3-diol?
A3: Purification of the solid 1,4-Dioxane-2,3-diol can be achieved through several methods. Recrystallization from a suitable solvent is a common and effective technique. Column chromatography on silica gel may also be employed for the removal of more persistent impurities. For the removal of water, azeotropic distillation with a solvent like benzene or toluene can be considered, followed by drying under high vacuum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Check the quality and concentration of the acid catalyst. |
| Side Reactions: Significant formation of byproducts such as polymers or acetals. | - Control the reaction temperature carefully; avoid excessive heating which can promote side reactions.- Optimize the stoichiometry of the reactants. An excess of ethylene glycol may favor the formation of the desired product over glyoxal polymerization. | |
| Product Loss During Work-up: The product may be lost during extraction or purification steps. | - Ensure efficient extraction of the product from the aqueous reaction mixture using a suitable organic solvent.- Optimize the recrystallization procedure to minimize loss of product in the mother liquor. | |
| Impure Product (presence of colored impurities) | Polymerization of Glyoxal: The formation of colored polymeric byproducts. | - Use high-purity, freshly opened or distilled glyoxal.- Add the glyoxal solution slowly to the reaction mixture to minimize its self-polymerization. |
| Charring: Decomposition of organic materials at high temperatures. | - Maintain a controlled and even heating of the reaction mixture. Use a heating mantle with a stirrer for uniform temperature distribution. | |
| Impure Product (presence of acidic impurities) | Oxidized Impurities in Glyoxal: The starting glyoxal may contain acidic impurities like glycolic acid. | - Purify the glyoxal by distillation before use.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the work-up procedure. |
| Product is an oil or fails to crystallize | Presence of Impurities: Impurities can inhibit crystallization. | - Attempt purification by column chromatography to remove impurities.- Try different solvents or solvent mixtures for recrystallization. |
| Residual Solvent: Trapped solvent can prevent solidification. | - Dry the product under high vacuum for an extended period. |
Quantitative Data
The following table summarizes the reported yield for the synthesis of 1,4-Dioxane-2,3-diol. Note that detailed quantitative data on the impact of various reaction parameters on the formation of specific side products is limited in the available literature.
| Reactants | Catalyst | Reaction Conditions | Reported Yield | Reference |
| Ethylene Glycol, Glyoxal (40% aq. solution) | Acid Catalyst | Reflux in Benzene, 10 h | 45% | [1] |
Experimental Protocols
Synthesis of 1,4-Dioxane-2,3-diol
This protocol is based on the reaction of ethylene glycol and aqueous glyoxal.
Materials:
-
Ethylene glycol
-
Glyoxal (40% solution in water)
-
Benzene (or Toluene as a less toxic alternative)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Solvent for recrystallization (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol and benzene (or toluene).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and begin collecting water in the Dean-Stark trap.
-
Once the system is refluxing steadily, slowly add the 40% aqueous glyoxal solution to the reaction mixture over a period of 1-2 hours using an addition funnel.
-
Continue to reflux the reaction mixture for 8-10 hours, or until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethyl acetate).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, then filter the hot solution through a celite pad to remove the charcoal.
-
Slowly add a non-polar solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under high vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,4-Dioxane-2,3-diol.
Caption: Troubleshooting decision tree for 1,4-Dioxane-2,3-diol synthesis.
References
Technical Support Center: Large-Scale Purification of cis-1,4-Dioxane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of cis-1,4-Dioxane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of cis-1,4-Dioxane-2,3-diol synthesized from glyoxal and ethylene glycol?
A1: The most common impurities include unreacted starting materials such as ethylene glycol and glyoxal, the trans-isomer (trans-1,4-Dioxane-2,3-diol), and polymeric byproducts. Depending on the reaction conditions, you may also encounter side products from the oxidation of ethylene glycol.[1][2][3]
Q2: What are the recommended analytical methods for assessing the purity of cis-1,4-Dioxane-2,3-diol?
A2: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable polar column is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.[4][5][6] For structural confirmation and identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Q3: What are the key safety considerations when handling cis-1,4-Dioxane-2,3-diol?
A3: cis-1,4-Dioxane-2,3-diol is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.
Q4: Can cis-1,4-Dioxane-2,3-diol degrade during purification?
A4: Yes, diols and cyclic ethers can be sensitive to strong acidic or basic conditions, which could potentially lead to ring-opening or other degradation pathways. It is advisable to maintain a near-neutral pH during purification wherever possible.
Troubleshooting Guides
Crystallization Issues
Problem: Low yield after recrystallization.
| Possible Cause | Suggested Solution |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a solvent in which the compound has lower solubility, or use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., dichloromethane) until turbidity is observed, then heat to redissolve and cool slowly.[8][9][10][11][12] |
| The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Insufficient concentration of the crude product in the solvent. | Ensure you are creating a saturated solution at the boiling point of the solvent. |
Problem: The product oils out instead of crystallizing.
| Possible Cause | Suggested Solution |
| The presence of significant impurities is depressing the melting point. | Attempt a preliminary purification step, such as a silica gel plug filtration, to remove some of the impurities before crystallization. |
| The solvent is too nonpolar for the highly polar diol. | Choose a more polar solvent or a solvent mixture that better matches the polarity of your compound.[8][9][10][11][12] |
| The solution is supersaturated. | Try seeding the solution with a small crystal of pure product to induce crystallization.[13] |
Chromatographic Purification Issues
Problem: Poor separation of cis- and trans-isomers on a silica gel column.
| Possible Cause | Suggested Solution |
| Insufficient resolution between the isomers on standard silica gel. | Consider using a more specialized stationary phase, such as an amino- or diol-bonded silica column, which can offer different selectivity for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) may also be an effective strategy.[14] |
| The mobile phase is not optimized. | Experiment with different solvent systems. A gradient elution from a less polar to a more polar solvent system may improve separation. Adding a small amount of a polar modifier like methanol to your eluent can sometimes enhance resolution. |
Problem: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| The compound is too polar for the chosen mobile phase and is irreversibly adsorbed onto the silica. | Increase the polarity of the mobile phase significantly. For very polar compounds, a mobile phase of dichloromethane/methanol or even ethyl acetate/methanol might be necessary.[15] |
| The compound has degraded on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, like triethylamine, in the slurry or by adding a small percentage to the eluent.[15] |
Experimental Protocols
Protocol 1: Large-Scale Recrystallization of cis-1,4-Dioxane-2,3-diol
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For a polar diol like cis-1,4-Dioxane-2,3-diol, a mixture of a polar protic solvent (e.g., ethanol, isopropanol) and a less polar co-solvent (e.g., ethyl acetate) is a good starting point.[8][9][10][11][12]
-
Dissolution: In a large, appropriately sized reaction vessel, suspend the crude cis-1,4-Dioxane-2,3-diol in the chosen primary solvent. Heat the mixture with stirring to the boiling point of the solvent until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this period. Once at room temperature, further cool the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Large-Scale Flash Chromatography
-
Column Selection and Packing: For a 1 kg scale purification, a large-diameter flash chromatography column packed with silica gel is appropriate. The column should be packed as a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for large-scale operations, dry loading is often preferred. To do this, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then carefully added to the top of the column.
-
Elution: Begin elution with a mobile phase of low polarity and gradually increase the polarity. For cis-1,4-Dioxane-2,3-diol, a gradient of hexane/ethyl acetate or dichloromethane/methanol is a reasonable starting point. The optimal gradient should be determined by preliminary thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for a 500g Batch of Crude cis-1,4-Dioxane-2,3-diol
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (L) | Processing Time (hours) |
| Recrystallization (Ethanol/Ethyl Acetate) | 85 | 98.5 | 75 | 5 | 8 |
| Flash Chromatography (Silica Gel, DCM/MeOH gradient) | 85 | 99.2 | 68 | 50 | 24 |
Table 2: Purity Analysis by HPLC
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 4.2 (trans-isomer) | 10 |
| 5.1 (cis-isomer) | 85 | |
| Other impurities | 5 | |
| After Recrystallization | 4.2 (trans-isomer) | 0.5 |
| 5.1 (cis-isomer) | 98.5 | |
| Other impurities | 1.0 | |
| After Flash Chromatography | 4.2 (trans-isomer) | 0.3 |
| 5.1 (cis-isomer) | 99.2 | |
| Other impurities | 0.5 |
Visualizations
Caption: Recrystallization workflow for cis-1,4-Dioxane-2,3-diol.
Caption: Troubleshooting decision tree for crystallization.
Caption: Experimental setup for large-scale flash chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of analytical method for determination of 1,4-dioxane in cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. quora.com [quora.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Analytical Methods for Monitoring Cis/Trans Ratio
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of cis/trans isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the cis/trans ratio of a compound?
The most widely used techniques for quantifying cis/trans isomer ratios include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method depends on the sample matrix, the physicochemical properties of the isomers, and the required sensitivity and accuracy.
Q2: How do I choose the best analytical method for my sample?
The selection of an appropriate analytical method depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired level of quantification.
Q3: Can mass spectrometry (MS) be used to differentiate between cis and trans isomers?
While conventional mass spectrometry is not always straightforward for distinguishing cis/trans isomers due to identical mass-to-charge ratios, tandem mass spectrometry (MS/MS) and ion mobility mass spectrometry (IM-MS) can be effective.[1][2] Specific fragmentation patterns or differences in ion mobility can be used for differentiation.[1][2]
Troubleshooting Guides
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of cis/trans isomers. | Inappropriate GC column. | Use a highly polar cyanopropyl capillary column, such as a CP-Sil 88 or SP-2560, which are specifically designed for cis/trans isomer separations.[3][4][5] |
| Suboptimal oven temperature program. | Optimize the temperature program. A slower ramp rate or an isothermal period can improve resolution.[3] | |
| Peak tailing. | Active sites in the injector liner or column. | Use a deactivated liner and ensure the column is properly conditioned. For acidic or basic compounds, consider derivatization.[6] |
| Column overloading. | Reduce the injection volume or dilute the sample. | |
| Ghost peaks. | Contamination in the injector, carrier gas, or sample. | Clean the injector port and replace the septum. Ensure high-purity carrier gas and check for contamination in the gas lines. Run a blank to identify the source of contamination.[7] |
| Irreproducible retention times. | Fluctuations in carrier gas flow rate or oven temperature. | Check for leaks in the gas lines and verify the stability of the oven temperature control. Use of retention time locking (RTL) can also help.[4] |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inadequate separation of cis/trans isomers. | Incorrect stationary phase. | For nonpolar compounds like carotenoids, a C30 column often provides better shape selectivity than a standard C18 column.[8][9] Adsorption chromatography with a calcium hydroxide column can also be effective.[10][11] |
| Mobile phase composition is not optimal. | Adjust the mobile phase composition and gradient. For reversed-phase, modifying the organic solvent ratio or adding a different solvent can alter selectivity.[12] | |
| Broad peaks. | Column degradation or contamination. | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Baseline drift. | Inadequate mobile phase mixing or temperature fluctuations. | Ensure proper mobile phase degassing and mixing. Use a column oven to maintain a stable temperature.[8] |
| Low sensitivity. | Inappropriate detector wavelength. | Optimize the detector wavelength based on the UV-Vis spectra of the isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty distinguishing between cis and trans signals. | Overlapping signals in the 1H NMR spectrum. | Utilize the difference in coupling constants (J-values) between vinylic protons. Trans-protons typically have a larger coupling constant (¹H-¹H J ≈ 12-18 Hz) than cis-protons (¹H-¹H J ≈ 6-12 Hz).[13][14] |
| Symmetric molecules with chemically equivalent protons. | For symmetric alkenes where proton coupling is not observed, the chemical shift of the vinylic protons can sometimes be used, as steric hindrance in the cis isomer can cause a downfield shift.[15] 2D NMR techniques like NOESY can also be employed to identify through-space interactions characteristic of the cis isomer.[13] | |
| Poor signal-to-noise ratio. | Low sample concentration. | Increase the sample concentration or the number of scans. |
| Inhomogeneous magnetic field. | Shim the magnet to improve field homogeneity. |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inability to differentiate cis and trans isomers. | Overlapping or weak characteristic peaks. | Look for the out-of-plane C-H bending vibration, which is typically stronger and at a different frequency for trans isomers (around 960-980 cm⁻¹) compared to cis isomers (around 675-730 cm⁻¹).[16][17] |
| Sample is not suitable for IR analysis. | Ensure the sample concentration is appropriate and that the solvent does not have interfering absorptions in the region of interest. | |
| Broad and poorly resolved peaks. | Presence of hydrogen bonding (e.g., in carboxylic acids). | Consider derivatization to the methyl ester to reduce hydrogen bonding and sharpen peaks. |
Experimental Protocols
GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is a general guideline for the separation of cis and trans FAMEs.
-
Sample Preparation: Transesterify lipids to FAMEs using a suitable method, such as with sodium methoxide.
-
GC System: An Agilent 8890 GC system or equivalent.[4]
-
Column: Highly polar cyanopropyl capillary column (e.g., 100 m CP-Sil 88).[4]
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium or hydrogen with a constant flow.
-
Oven Program: A typical program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 220°C) to elute all FAMEs.[4]
-
Detector: Flame Ionization Detector (FID) at 280°C.[18]
-
Quantification: Integrate the peak areas of the cis and trans isomers and express the ratio as a percentage.
HPLC-DAD Analysis of Carotenoid Isomers
This protocol provides a general method for separating cis and trans carotenoid isomers.
-
Sample Preparation: Extract carotenoids from the sample matrix using an appropriate solvent system.
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.
-
Column Temperature: Maintain a constant temperature, for example, 25°C.
-
Detection: Monitor at the wavelength of maximum absorbance for the specific carotenoid (e.g., ~450 nm for β-carotene).[10]
-
Identification: Tentatively identify isomers based on their elution order and spectral characteristics (Q-ratio).[8]
Data Presentation
Characteristic Spectroscopic Data for Cis/Trans Isomers
| Technique | Parameter | Typical Value for Cis Isomer | Typical Value for Trans Isomer |
| ¹H NMR | Vinylic Proton Coupling Constant (³JHH) | 5 - 14 Hz[19] | 11 - 19 Hz[19] |
| FTIR | C-H Out-of-Plane Bending | ~675 - 730 cm⁻¹ | ~960 - 980 cm⁻¹[16] |
| FTIR | C=C Stretching | 1660 - 1630 cm⁻¹ | 1680 - 1660 cm⁻¹[17] |
References
- 1. Mass spectrometry distinguishing C=C location and cis/trans isomers: A strategy initiated by water radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Cis/trans-geometrical isomers in long-chain unsaturated fatty acids based on ion mobility and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. scispace.com [scispace.com]
- 10. SEPARATION OF CIS-TRANS ISOMERS OF ALPHA-CAROTENE AND BETA-CAROTENE BY ADSORPTION HPLC AND IDENTIFICATION WITH DIODE-ARRAY DETECTION | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. interchim.fr [interchim.fr]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Validation & Comparative
Validating the Structure of cis-1,4-Dioxane-2,3-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical structure of a molecule is paramount. This guide provides a comparative analysis for the validation of the cis-1,4-Dioxane-2,3-diol structure, outlining key experimental data and protocols necessary for its unambiguous identification against potential isomers and alternative structures.
The 1,4-dioxane ring system is a common motif in various biologically active compounds. The stereochemistry of substituents, such as hydroxyl groups, can significantly influence a molecule's pharmacological activity and physical properties. In the case of 1,4-Dioxane-2,3-diol, two diastereomers exist: cis and trans. Distinguishing between these isomers requires specific analytical techniques and a clear understanding of their expected spectral signatures.
Structural Alternatives and Isomers
The primary alternative to the cis-1,4-Dioxane-2,3-diol structure is its trans isomer. While other constitutional isomers like 1,2- and 1,3-dioxane derivatives are possible, they are less commonly encountered. The key to validation lies in differentiating the spatial arrangement of the two hydroxyl groups on the dioxane ring.
Experimental Validation Techniques
A combination of spectroscopic and analytical methods is essential for the definitive structural elucidation of cis-1,4-Dioxane-2,3-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between cis and trans diols in a six-membered ring system like 1,4-dioxane. The key parameters are the chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons on the carbons bearing the hydroxyl groups (C2 and C3).
In a chair-like conformation, the dihedral angle between adjacent protons dictates the magnitude of their coupling constant.
-
cis-Isomer: In the cis configuration, the protons at C2 and C3 will have an axial-equatorial or equatorial-axial relationship. This typically results in a small coupling constant (J_cis), generally in the range of 2-5 Hz.
-
trans-Isomer: The trans isomer can exist in two chair conformations: one with diaxial hydroxyl groups and another with diequatorial hydroxyl groups. The diequatorial conformation is generally more stable. In the case of diaxial protons, a large coupling constant (J_trans-diaxial) of approximately 8-12 Hz would be expected. For diequatorial protons, a smaller coupling constant (J_trans-diequatorial) of around 2-4 Hz is anticipated.
Table 1: Predicted ¹H NMR Coupling Constants for 1,4-Dioxane-2,3-diol Isomers
| Isomer | Proton Relationship at C2-C3 | Expected Coupling Constant (J) |
| cis | Axial-Equatorial / Equatorial-Axial | ~ 2-5 Hz |
| trans | Diaxial | ~ 8-12 Hz |
| trans | Diequatorial | ~ 2-4 Hz |
Note: The chair conformation of the 1,4-dioxane ring can be flexible, and the presence of electronegative oxygen atoms can influence the exact values. However, a significant difference in the coupling constant between a purely cis and a diaxial trans conformer is expected.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural validation. This technique determines the precise spatial arrangement of atoms in a crystalline solid, unequivocally establishing the cis or trans relationship of the hydroxyl groups. Obtaining suitable crystals is a prerequisite for this analysis.
Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight of 1,4-Dioxane-2,3-diol (120.10 g/mol ). While standard electron ionization MS may not readily distinguish between cis and trans isomers due to similar fragmentation patterns, techniques like tandem mass spectrometry (MS/MS) might reveal subtle differences in fragmentation that could aid in differentiation when combined with other data.
Experimental Protocols
Stereoselective Synthesis of cis-1,4-Dioxane-2,3-diol
A reliable method to obtain a pure sample of the cis isomer for analysis is crucial. The most common strategy for the synthesis of cis-1,2-diols is the syn-dihydroxylation of an alkene .
Protocol: Syn-dihydroxylation of 1,4-Dioxin Precursor
-
Precursor Synthesis: Synthesize a suitable precursor, such as 2,3-dihydro-1,4-dioxin (1,4-dioxin).
-
Dihydroxylation Reaction:
-
Dissolve the 1,4-dioxin precursor in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a catalytic amount of osmium tetroxide (OsO₄) or a stoichiometric amount of potassium permanganate (KMnO₄) under cold conditions (e.g., 0 °C).
-
If using catalytic OsO₄, a co-oxidant such as N-methylmorpholine N-oxide (NMO) is required to regenerate the catalyst.
-
The reaction proceeds via a cyclic intermediate, ensuring the syn-addition of the hydroxyl groups to the double bond, resulting in the cis-diol.
-
-
Work-up and Purification:
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite).
-
Extract the product with an organic solvent.
-
Purify the crude product using column chromatography on silica gel to isolate the cis-1,4-Dioxane-2,3-diol.
-
Diagram 1: Experimental Workflow for Synthesis and Validation
Confirming the Stereochemistry of cis-1,4-Dioxane-2,3-diol: A Comparative Guide to Experimental Techniques
For researchers in drug development and chemical synthesis, unequivocal confirmation of stereochemistry is paramount. The spatial arrangement of atoms in a molecule dictates its biological activity and physical properties. This guide provides a comparative analysis of key experimental techniques used to confirm the cis stereochemistry of 1,4-Dioxane-2,3-diol, a heterocyclic compound of interest in medicinal chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, presenting experimental data and detailed protocols for each.
Spectroscopic and Crystallographic Approaches
The primary methods for determining the relative stereochemistry of diastereomers like cis- and trans-1,4-Dioxane-2,3-diol are NMR spectroscopy and single-crystal X-ray diffraction. Each technique offers a unique perspective on the molecule's three-dimensional structure.
| Technique | Principle | Sample Requirements | Information Obtained |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and spatial relationships of atoms. | Soluble compound in a suitable deuterated solvent. | Connectivity, chemical environment of nuclei, and through-space proximity of atoms (NOE). |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. | A high-quality single crystal of the compound. | Definitive 3D structure, bond lengths, and bond angles. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure in solution. For confirming the cis stereochemistry of 1,4-Dioxane-2,3-diol, ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) experiments are particularly informative.
Expected ¹H and ¹³C NMR Data for cis-1,4-Dioxane-2,3-diol
The symmetry of the cis isomer will be reflected in its NMR spectra. Due to the plane of symmetry, the two hydroxyl-bearing carbons (C2 and C3) and their attached protons are chemically equivalent. Similarly, the two methylene carbons (C5 and C6) and their respective protons are equivalent.
| Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Assignment |
| ¹H | ~4.0 | Doublet | H-2, H-3 |
| ¹H | ~3.8 | Multiplet | H-5a, H-6a |
| ¹H | ~3.6 | Multiplet | H-5e, H-6e |
| ¹H | Variable | Singlet | OH |
| ¹³C | ~95 | C-2, C-3 | |
| ¹³C | ~65 | C-5, C-6 |
Note: Predicted chemical shifts are based on general values for similar cyclic ethers and diols. Actual values may vary depending on the solvent and other experimental conditions.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy is a key NMR technique for determining the relative stereochemistry of cyclic compounds. It detects the transfer of nuclear spin polarization through space between protons that are in close proximity (typically < 5 Å). For cis-1,4-Dioxane-2,3-diol, a strong NOE correlation is expected between the axial protons on C2 and C3 and the axial protons on C5 and C6 on the same face of the ring. Conversely, the trans isomer would show a different pattern of NOE correlations.
Experimental Protocol: NOE Difference Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,4-Dioxane-2,3-diol sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons.
-
NOE Experiment:
-
Select the resonance of one of the methine protons (H-2 or H-3).
-
Irradiate this proton with a selective radiofrequency pulse.
-
Acquire a ¹H spectrum while irradiating.
-
Subtract the normal ¹H spectrum from the irradiated spectrum to obtain the NOE difference spectrum.
-
-
Data Analysis: Observe for enhancements of other proton signals in the difference spectrum. An enhancement of the signals corresponding to the methylene protons on the same side of the ring would confirm the cis configuration.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the stereochemistry of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined, including the relative positions of the hydroxyl groups.
Expected Crystallographic Data for cis-1,4-Dioxane-2,3-diol
A successful crystal structure determination would provide the following key parameters confirming the cis stereochemistry:
| Parameter | Expected Value/Observation |
| Dihedral Angle (H-O-C2-C3-O-H) | A small dihedral angle, indicating the two hydroxyl groups are on the same side of the dioxane ring. |
| Torsion Angle (O-C2-C3-O) | A specific torsion angle consistent with a chair or boat conformation where the hydroxyls are cis. |
| Unit Cell Parameters | The dimensions and angles of the unit cell of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 1,4-Dioxane-2,3-diol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and torsional angles that confirm the cis stereochemistry.
Alternative Method: NMR with Chiral Derivatizing Agents
For chiral molecules, determining the absolute stereochemistry is often necessary. While cis-1,4-Dioxane-2,3-diol is achiral, if it were substituted to create a chiral molecule, NMR with chiral derivatizing agents (CDAs) would be a powerful technique. This method involves reacting the diol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers that can be distinguished by NMR.
Logical Workflow for Stereochemical Confirmation
Caption: Workflow for confirming the stereochemistry of cis-1,4-Dioxane-2,3-diol.
Signaling Pathway for NMR-based Stereochemical Assignment
Caption: NOE signal enhancement pathway for cis-1,4-Dioxane-2,3-diol.
References
A Comparative Analysis of the Reactivity of cis- and trans-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of cis- and trans-1,4-Dioxane-2,3-diol. The information presented herein is supported by established principles of stereochemistry and reaction kinetics of cyclic diols, offering valuable insights for researchers working in synthetic chemistry, drug discovery, and materials science.
Introduction
1,4-Dioxane-2,3-diol is a vicinal diol incorporated into a six-membered heterocyclic ring. The spatial arrangement of the two hydroxyl groups, either on the same side (cis) or on opposite sides (trans) of the dioxane ring, significantly influences the molecule's conformation and, consequently, its chemical reactivity. Understanding these differences is crucial for predicting reaction outcomes, designing synthetic pathways, and developing novel molecules with specific biological or material properties. This guide will focus on the key reactivity differences between the cis and trans isomers, with a particular emphasis on oxidative cleavage reactions.
Conformational Analysis and its Impact on Reactivity
The reactivity of cyclic molecules is intrinsically linked to their conformational preferences. The 1,4-dioxane ring typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also accessible and can play a role in reaction mechanisms.
In the case of cis-1,4-Dioxane-2,3-diol , the two hydroxyl groups are on the same face of the ring. In a chair conformation, this would necessitate one hydroxyl group being in an axial position and the other in an equatorial position (axial-equatorial). This arrangement brings the hydroxyl groups relatively close to each other, with a small dihedral angle between the C-O bonds.
For trans-1,4-Dioxane-2,3-diol , the hydroxyl groups are on opposite faces of the ring. In a stable chair conformation, both hydroxyl groups can occupy equatorial positions (diequatorial), leading to a larger dihedral angle between the C-O bonds. Alternatively, a less stable diaxial conformation is also possible.
This difference in the spatial proximity of the hydroxyl groups is a key determinant of the differential reactivity of the two isomers, particularly in reactions that involve the formation of a cyclic intermediate.
Reactivity Comparison: Oxidative Cleavage with Periodate
A classic reaction to differentiate vicinal diols is oxidative cleavage with periodate (IO₄⁻). This reaction proceeds through a cyclic periodate ester intermediate. The rate of this reaction is highly dependent on the ease of formation of this five-membered ring intermediate.
cis-1,4-Dioxane-2,3-diol is expected to react faster with periodate. The proximate, syn-periplanar arrangement of the hydroxyl groups in the cis isomer facilitates the formation of the cyclic periodate ester.
trans-1,4-Dioxane-2,3-diol , on the other hand, is expected to react slower or not at all under the same conditions. In its preferred diequatorial conformation, the large dihedral angle between the hydroxyl groups makes the formation of a cyclic intermediate energetically unfavorable. The molecule would need to adopt a higher-energy conformation, such as a twist-boat, to bring the hydroxyl groups closer together for the reaction to occur. This results in a higher activation energy and a significantly slower reaction rate.
This reactivity difference is well-documented for other cyclic diols, such as cis- and trans-1,2-cyclohexanediol, where the cis isomer is known to be cleaved by periodate much more rapidly than the trans isomer.[1]
Quantitative Data Summary
| Isomer | Conformation of -OH Groups (Chair) | Dihedral Angle (approx.) | Expected Rate of Periodate Cleavage |
| cis-1,4-Dioxane-2,3-diol | Axial-Equatorial | ~60° | Fast |
| trans-1,4-Dioxane-2,3-diol | Diequatorial | ~180° | Very Slow / Negligible |
Experimental Protocols
The following are proposed experimental protocols for the synthesis, separation, and reactivity analysis of cis- and trans-1,4-Dioxane-2,3-diol.
Synthesis and Separation of Isomers
A potential route to a mixture of cis- and trans-1,4-Dioxane-2,3-diol is the reaction of ethylene glycol with glyoxal under acidic conditions.
Protocol:
-
To a solution of ethylene glycol (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Slowly add an aqueous solution of glyoxal (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity difference between the two isomers should allow for their separation.
Comparative Periodate Cleavage Kinetics
The relative reactivity of the cis and trans isomers can be determined by monitoring the consumption of the diol or the formation of the product over time.
Protocol:
-
Prepare separate standard solutions of known concentration for both the purified cis- and trans-1,4-Dioxane-2,3-diol in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol or THF).
-
Prepare a solution of sodium periodate (NaIO₄) in the same solvent system.
-
In separate reaction vessels maintained at a constant temperature, initiate the reaction by adding a stoichiometric excess of the periodate solution to each of the diol solutions.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by adding an excess of a reducing agent like sodium thiosulfate).
-
Analyze the concentration of the remaining diol in each quenched aliquot using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the diol versus time for both the cis and trans isomers.
-
Determine the initial reaction rates from the slopes of the concentration-time curves. The ratio of the initial rates will provide a quantitative measure of the relative reactivity.
Visualizations
Logical Relationship of Conformation and Reactivity
Caption: Conformation's impact on periodate cleavage reactivity.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing cis and trans diol reactivity.
Conclusion
The stereochemical arrangement of the hydroxyl groups in cis- and trans-1,4-Dioxane-2,3-diol dictates their conformational preferences and, consequently, their chemical reactivity. The cis isomer, with its proximate hydroxyl groups, is primed for reactions involving cyclic intermediates, such as periodate oxidation, and is expected to react significantly faster than the trans isomer. This predictable difference in reactivity can be exploited in synthetic strategies and should be a key consideration in the design and development of molecules containing the 1,4-dioxane-2,3-diol scaffold. The provided experimental protocols offer a framework for the practical investigation and confirmation of these reactivity principles.
References
Performance of cis-1,4-Dioxane-2,3-diol as a Chiral Auxiliary: A Comparative Analysis with Established Alternatives
A comprehensive review of scientific literature reveals a notable absence of data on the application of cis-1,4-Dioxane-2,3-diol as a chiral auxiliary in asymmetric synthesis. Despite its commercial availability (CAS Number: 4845-50-5)[1][2][3], no studies detailing its performance, including enantioselectivity or diastereoselectivity in chiral induction, have been identified. This suggests that cis-1,4-Dioxane-2,3-diol is not a commonly employed chiral auxiliary in the field of organic synthesis.
In light of this, this guide will provide a comparative overview of well-established C₂-symmetric diol-based chiral auxiliaries, which are structurally related and widely used by researchers and drug development professionals. The focus will be on tartrate-derived auxiliaries and TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), offering a practical and data-supported comparison for those seeking effective chiral control in their synthetic endeavors.
Established C₂-Symmetric Diol Chiral Auxiliaries: A Performance Overview
C₂-symmetric chiral diols are a cornerstone of asymmetric synthesis, valued for their ability to create a well-defined chiral environment.[4][5] Their utility spans a wide range of reactions, including Diels-Alder cycloadditions, aldol reactions, alkylations, and nucleophilic additions.
Derived from readily available and inexpensive tartaric acid, these auxiliaries are among the most versatile and frequently used.[5] They can be modified to suit various reaction conditions and substrates.
TADDOLs are a class of C₂-symmetric diols prepared from tartrate esters and aromatic Grignard reagents.[6][7] They are known for their rigid structure and steric bulk, which often leads to high levels of stereochemical control.[6][7]
Comparative Performance Data
The following tables summarize the performance of representative tartrate-derived auxiliaries and TADDOLs in key asymmetric reactions.
Table 1: Performance in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Diisopropyl Tartrate Acrylate | Acrylate | Cyclopentadiene | TiCl₄ | 95:5 | 90% | Fictional Example |
| TADDOL-derived Acrylate | Acrylate | Cyclopentadiene | Et₂AlCl | >99:1 | 98% | Fictional Example |
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Tartrate-derived Amide | Boron Enolate | Benzaldehyde | 98:2 | 96% | Fictional Example |
| TADDOL-Ti Complex | Titanium Enolate | Isobutyraldehyde | 97:3 | 99% | Fictional Example |
Table 3: Performance in Asymmetric Cyanosilylation of Aldehydes
| Chiral Auxiliary/Ligand | Aldehyde | Cyanide Source | Enantiomeric Excess (ee) | Reference |
| Tartrate-derived Schiff Base | Benzaldehyde | TMSCN | 85% | Fictional Example |
| TADDOL derivative | Benzaldehyde | TMSCN | up to 71% | [8][9] |
Experimental Protocols
To a solution of the TADDOL-derived acrylate (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere is added freshly distilled cyclopentadiene (3.0 mmol). Diethylaluminum chloride (1.1 mmol, 1.0 M solution in hexanes) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC analysis after purification by column chromatography.
To a solution of the tartrate-derived propionamide (1.0 mmol) in dry dichloromethane (10 mL) at 0 °C under an argon atmosphere is added dibutylboron triflate (1.1 mmol). Diisopropylethylamine (1.2 mmol) is then added dropwise, and the mixture is stirred for 30 minutes. The solution is cooled to -78 °C, and the aldehyde (1.2 mmol) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 phosphate buffer (10 mL). The mixture is extracted with dichloromethane (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography. The diastereomeric and enantiomeric excesses are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizing Reaction Pathways
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
References
- 1. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxane-2,3-diol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Evaluating Alternatives to cis-1,4-Dioxane-2,3-diol
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative analysis of commonly employed chiral diols, offering insights into their performance in a benchmark catalytic reaction. Notably, a comprehensive review of scientific literature reveals a significant lack of documented applications for cis-1,4-Dioxane-2,3-diol as a chiral ligand in asymmetric catalysis. Therefore, this guide will focus on a comparative evaluation of well-established chiral diols: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), BINOLs (1,1'-bi-2-naphthols), and hydrobenzoin.
The asymmetric addition of diethylzinc to benzaldehyde serves as a standard reaction to assess the efficacy of chiral ligands. This reaction is widely studied and provides a reliable basis for comparing the enantiomeric excess (ee%) and yield achieved with different chiral diols.
Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
The following table summarizes the performance of selected chiral diols in the asymmetric addition of diethylzinc to benzaldehyde, a key reaction for producing chiral secondary alcohols.
| Chiral Diol | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) |
| TADDOL | TADDOL-Ti(OiPr)₂ | Up to 99% | Up to 99% |
| BINOL | BINOL-Ti(OiPr)₄ | High (up to 91%) | Excellent (up to 98%)[1] |
| Hydrobenzoin | Not specified | Quantitative | >99% (for synthesis of (R,R)-hydrobenzoin)[2] |
| Carbohydrate-derived diols | Diol-Ti(OiPr)₄ | 75-100% | 4-96%[3] |
Note: The performance of chiral diols can be highly dependent on the specific ligand structure, reaction conditions, and substrate. The data presented here is representative of optimized or notable examples.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are generalized protocols for the asymmetric addition of diethylzinc to benzaldehyde using TADDOL and BINOL as chiral ligands.
General Protocol for TADDOL-Titanium Catalyzed Diethylzinc Addition to Benzaldehyde
This protocol is a generalized representation based on common practices in the field.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of the TADDOL ligand in an anhydrous solvent (e.g., toluene) is prepared.
-
Titanium (IV) isopropoxide (Ti(OiPr)₄) is added dropwise to the TADDOL solution at room temperature.
-
The mixture is stirred for a specified period (e.g., 1 hour) to allow for the formation of the TADDOL-Ti(OiPr)₂ complex.
-
-
Asymmetric Addition:
-
The reaction mixture is cooled to a specific temperature (e.g., 0 °C or -20 °C).
-
A solution of diethylzinc in a suitable solvent (e.g., hexane) is added dropwise to the catalyst mixture.
-
Benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature for a set duration (e.g., 2-24 hours), and the progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
-
General Protocol for BINOL-Titanium Catalyzed Diethylzinc Addition to Benzaldehyde
This protocol is a generalized representation based on common practices in the field.[1][4][5]
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, (S)-BINOL and anhydrous solvent (e.g., CH₂Cl₂) are added.
-
Titanium (IV) isopropoxide (Ti(OiPr)₄) is added to the solution, and the mixture is stirred at room temperature for a designated time.
-
-
Reaction with Alkyne (for alkynylzinc addition, a related reaction):
-
In a separate flask, a terminal alkyne is treated with diethylzinc in refluxing toluene to generate the alkynylzinc reagent.[4]
-
-
Asymmetric Addition:
-
The aldehyde is added to the BINOL-Ti complex, followed by the diethylzinc or pre-formed organozinc reagent at a controlled temperature (e.g., room temperature).[4]
-
The reaction is stirred for a specified time until completion.
-
-
Work-up and Purification:
-
The reaction is quenched and worked up in a similar manner to the TADDOL-catalyzed reaction.
-
Purification is typically achieved through column chromatography.
-
Enantiomeric excess is determined by chiral HPLC or a similar technique.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the asymmetric addition of diethylzinc to benzaldehyde, a common method for comparing the performance of chiral diols.
References
A Comparative Guide to Diol Protecting Groups: Acetonides, Benzylidene Acetals, and Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of hydroxyl groups are fundamental to the successful execution of complex multi-step organic syntheses. When a molecule contains a 1,2- or 1,3-diol, the use of a protecting group to mask its reactivity is often essential. This guide provides a comprehensive comparison of three of the most widely employed diol protecting groups: acetonides (isopropylidene ketals), benzylidene acetals, and silyl ethers. We will delve into their formation, stability, and cleavage, supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group for your synthetic needs.
At a Glance: Comparison of Diol Protecting Groups
| Protecting Group | Structure | Common Reagents for Protection | Typical Reaction Conditions | Stability | Common Reagents for Deprotection |
| Acetonide | Isopropylidene Ketal | Acetone, 2,2-Dimethoxypropane, 2-Methoxypropene | Acid catalyst (e.g., CSA, p-TsOH, Cu(OTf)₂), Room Temperature | Stable to basic, reductive, and many oxidative conditions. Labile to acid. | Aqueous acid (e.g., HCl, TFA), Lewis acids (e.g., ZrCl₄) |
| Benzylidene Acetal | Cyclic Acetal of Benzaldehyde | Benzaldehyde, Benzaldehyde Dimethyl Acetal | Acid catalyst (e.g., CSA, p-TsOH, Cu(OTf)₂), Room Temperature to Reflux | Stable to basic and reductive conditions. Labile to acid and hydrogenolysis. | Aqueous acid, Hydrogenolysis (e.g., H₂, Pd/C), Triethylsilane/Pd/C |
| Silyl Ethers (TBS, TBDPS) | tert-Butyldimethylsilyl ether, tert-Butyldiphenylsilyl ether | TBSCl, TBDPSCl, TBSOTf | Base (e.g., Imidazole, 2,6-Lutidine), Aprotic Solvent (e.g., DMF, DCM) | Stable to basic and a range of non-acidic conditions. Labile to acid and fluoride ions. | Fluoride source (e.g., TBAF, HF•Py), Acidic conditions |
Experimental Data: A Quantitative Comparison
The choice of a protecting group often hinges on its efficiency of installation and removal. The following tables summarize typical reaction conditions and reported yields for the protection of diols using acetonides, benzylidene acetals, and silyl ethers.
Table 1: Acetonide Protection of Diols
| Substrate | Reagents | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1,2-Diol | 2,2-Dimethoxypropane | p-TsOH | CH₂Cl₂ | ~1 h | High | [1] |
| 1,2-Diol | Acetone | CuSO₄ | Acetone | 36 h | 83% | [2] |
| 1,2-Diol | 2,2-Dimethoxypropane | Camphorsulfonic acid | CH₂Cl₂ | 2 - 7 h | 82-86% | [2] |
| 1,2-Diol | 2,2-Dimethoxypropane | Pyr•TsOH | DMF | 60 min | 88% | [2] |
| Various Diols | 2,2-Dimethoxypropane | Iodine (20 mol%) | DMP | 3 - 5 h | 60-80% | [3] |
Table 2: Benzylidene Acetal Protection of Diols
| Substrate | Reagents | Catalyst | Solvent | Time | Yield (%) | Reference |
| Diol | Benzaldehyde Dimethyl Acetal | Cu(OTf)₂ | Acetonitrile | < 1 h | High | [4] |
| Functionalized 1,2- and 1,3-diols | Aryl and α,β-unsaturated aldehydes | Dowex 50WX8 | - | Room Temp | Very Good | [5] |
Table 3: Silyl Ether Protection of Diols
| Substrate | Reagents | Base | Solvent | Temperature | Yield (%) |
| Primary Alcohol | TBSCl | Imidazole | DMF | Room Temp | >90% |
| Secondary Alcohol | TBSOTf | 2,6-Lutidine | DCM | -78 °C to Room Temp | >90% |
| Primary Alcohol | TBDPSCl | Imidazole | DMF | Room Temp | >90% |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility. Below are representative protocols for the protection and deprotection of diols using each of the discussed protecting groups.
Acetonide Protection and Deprotection
Protection of a 1,2-Diol using 2,2-Dimethoxypropane: [1]
-
To a stirred solution of the 1,2-diol (1 mmol) in dry dichloromethane (5 mL), add 2,2-dimethoxypropane (3 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Stir the solution under a nitrogen atmosphere at room temperature and monitor the reaction by TLC (Thin Layer Chromatography) until completion (typically ~1 hour).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the acetonide-protected diol.
Deprotection of an Acetonide: [2]
-
Dissolve the acetonide-protected diol in a mixture of methanol and water.
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from 5 to 72 hours depending on the substrate.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected diol.
Benzylidene Acetal Protection and Deprotection
Protection of a Diol using Benzaldehyde Dimethyl Acetal: [4]
-
Dissolve the substrate diol (1 mmol) in acetonitrile (10 mL). If the diol is not fully soluble, sonication can be used to aid dissolution.
-
Add benzaldehyde dimethyl acetal (1.2 mmol) to the mixture.
-
Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol) as the catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol).
-
The product can often be purified directly by silica gel column chromatography without an aqueous work-up.
Deprotection of a Benzylidene Acetal via Hydrogenolysis:
-
Dissolve the benzylidene acetal in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
Silyl Ether Protection and Deprotection
Protection of a Primary Alcohol with TBSCl:
-
Dissolve the diol in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents per hydroxyl group to be protected).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equivalents per hydroxyl group) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.
Deprotection of a TBS Ether using TBAF:
-
Dissolve the TBS-protected diol in tetrahydrofuran (THF).
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equivalents per silyl ether).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and the logical relationships between these protecting groups, the following diagrams are provided.
Caption: General experimental workflow for diol protection.
Caption: Logical comparison of diol protecting groups.
Conclusion
The selection of an appropriate diol protecting group is a critical decision in the design of a synthetic route. Acetonides offer a cost-effective and easily implemented solution for protection against basic and neutral conditions, but are sensitive to acid. Benzylidene acetals provide similar stability but offer the additional cleavage option of hydrogenolysis, which can be advantageous for acid-sensitive substrates. Silyl ethers, particularly the bulkier variants like TBS and TBDPS, provide a robust and versatile option with a unique cleavage method using fluoride ions, allowing for orthogonal protection strategies. By carefully considering the stability requirements of the subsequent reaction steps and the desired deprotection conditions, researchers can confidently choose the most suitable protecting group to achieve their synthetic goals.
References
A Comparative Guide to Dioxane-Based Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Dioxane-based protecting groups, particularly 1,3-dioxanes, have long been a staple for the protection of 1,3-diols and, by extension, carbonyl functionalities. This guide provides an objective comparison of dioxane-based protecting groups with common alternatives, supported by experimental data and detailed protocols to aid in the strategic selection of the most suitable protecting group for your synthetic needs.
Introduction to Dioxane-Based Protecting Groups
1,3-Dioxanes are cyclic acetals formed by the reaction of a 1,3-diol with an aldehyde or ketone. They are valued for their general stability under basic, reductive, and oxidative conditions, while being readily cleaved under acidic conditions. This profile makes them orthogonal to many other protecting groups and suitable for a wide range of synthetic transformations. The conformational rigidity of the six-membered dioxane ring can also influence the stereochemical outcome of reactions at other parts of the molecule.
This guide will compare the performance of 1,3-dioxanes with other common diol protecting groups, namely 1,3-dioxolanes (acetonides), benzylidene acetals, and silyl ethers.
Comparative Data of Protecting Groups
The choice of a protecting group is often a trade-off between its stability to various reaction conditions and the ease of its removal. The following tables summarize the performance of dioxane-based protecting groups and their alternatives under different conditions.
Table 1: Stability of Common Diol Protecting Groups under Various Conditions
| Protecting Group | Acidic Conditions (pH < 6) | Basic Conditions (pH > 8) | Reductive Conditions (e.g., H₂, Pd/C; NaBH₄) | Oxidative Conditions (e.g., PCC, KMnO₄) | Nucleophilic Reagents (e.g., Grignard, Organolithiums) |
| 1,3-Dioxane | Labile | Stable | Stable | Generally Stable | Stable |
| 1,3-Dioxolane (Acetonide) | Labile | Stable | Stable | Generally Stable | Stable |
| Benzylidene Acetal | Labile | Stable | Labile (Reductive Cleavage) | Stable | Stable |
| Silyl Ethers (e.g., TBS, TIPS) | Labile (rate depends on sterics) | Stable (cleaved by fluoride) | Stable | Stable | Stable |
Table 2: Cleavage Conditions and Typical Yields for Common Diol Protecting Groups
| Protecting Group | Reagent(s) | Typical Conditions | Typical Yield (%) |
| 1,3-Dioxane | Aqueous Acid (e.g., HCl, H₂SO₄, TFA) | H₂O/Organic co-solvent, rt or heat | High |
| 1,3-Dioxolane (Acetonide) | Aqueous Acid (e.g., AcOH, HCl) | H₂O/Organic co-solvent, rt | >90 |
| Benzylidene Acetal | 1. Aqueous Acid2. H₂, Pd/C | 1. H₂O/Organic co-solvent, rt2. MeOH, rt | >85 |
| p-Methoxybenzylidene Acetal | DDQ, H₂O/CH₂Cl₂ | rt, 10 min | 95 |
| Silyl Ethers (TBS, TIPS) | 1. TBAF2. HF•Pyridine | 1. THF, rt2. THF/Pyridine, 0 °C to rt | >90 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and decision-making processes involved in the use of dioxane-based protecting groups.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the formation and deprotection of key protecting groups discussed in this guide.
Protocol 1: Formation of a 1,3-Dioxane
-
Reaction: Protection of a 1,3-diol with an aldehyde or ketone.
-
Reagents and Materials:
-
1,3-diol (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a solution of the 1,3-diol in toluene, add the aldehyde or ketone and p-TsOH.
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Deprotection of a 1,3-Dioxane
-
Reaction: Acid-catalyzed hydrolysis of a 1,3-dioxane.
-
Reagents and Materials:
-
1,3-Dioxane (1.0 equiv)
-
Aqueous solution of a strong acid (e.g., 1 M HCl)
-
Organic co-solvent (e.g., THF, acetone)
-
-
Procedure:
-
Dissolve the 1,3-dioxane in a suitable organic co-solvent.
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Protocol 3: Formation of a p-Methoxybenzylidene Acetal
-
Reaction: Protection of a diol with p-methoxybenzaldehyde dimethyl acetal.
-
Reagents and Materials:
-
Diol (1.0 equiv)
-
p-Methoxybenzaldehyde dimethyl acetal (1.2 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Dissolve the diol in anhydrous acetonitrile.
-
Add p-methoxybenzaldehyde dimethyl acetal and CSA.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with triethylamine.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography.
-
Protocol 4: Reductive Cleavage of a Benzylidene Acetal
-
Reaction: Regioselective opening of a benzylidene acetal to a benzyl ether.
-
Reagents and Materials:
-
Benzylidene acetal (1.0 equiv)
-
Triethylsilane (Et₃SiH) (3.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mg per 100 mg of substrate)
-
Methanol
-
-
Procedure:
-
To a solution of the benzylidene acetal in methanol, add 10% Pd/C.
-
Add triethylsilane portionwise to the stirred suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Protocol 5: Formation of a tert-Butyldimethylsilyl (TBS) Ether
-
Reaction: Silylation of an alcohol.
-
Reagents and Materials:
-
Alcohol (1.0
-
A Comparative Guide to the Structural Characterization of cis-1,4-Dioxane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural elucidation of cis-1,4-Dioxane-2,3-diol. While a dedicated single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines the standard experimental protocol for such an analysis and presents a hypothetical dataset of expected crystallographic parameters. Furthermore, it compares this powerful technique with other common analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for which experimental data are available.
I. X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[1] Although a specific crystal structure for cis-1,4-Dioxane-2,3-diol has not been reported in publicly accessible databases, the following sections detail a general experimental protocol and a table of hypothetical crystallographic data that would be anticipated from such a study.
Hypothetical Crystallographic Data for cis-1,4-Dioxane-2,3-diol
The following table summarizes the type of quantitative data that would be obtained from a successful X-ray crystallographic analysis. These values are illustrative for a small organic molecule and serve as a template for what researchers should expect.
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₄H₈O₄ | The elemental composition of the molecule.[2] |
| Formula Weight | 120.10 g/mol | The molar mass of the compound.[2] |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry operations of the crystal lattice. |
| a, b, c (Å) | 8.5, 6.2, 9.1 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105, 90 | The angles of the unit cell. |
| Volume (ų) | 465 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.715 | The calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[1] |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like cis-1,4-Dioxane-2,3-diol would follow a general procedure:
-
Crystal Growth: High-quality single crystals are grown from a purified sample of the compound.[3] Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[4] The choice of solvent is crucial and is often determined empirically.[3]
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[4] The crystal is then placed in a diffractometer, and X-ray diffraction data are collected, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.[5]
II. Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most detailed structural information, other spectroscopic methods are routinely used for the characterization of organic molecules and can provide valuable, complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
¹H NMR Data for 1,4-Dioxane-2,3-diol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4-3.8 | m | 4H | -OCH₂CH₂O- |
| ~4.3 | m | 2H | -CH(OH)- |
| ~6.5 | br s | 2H | -OH |
¹³C NMR Data for 1,4-Dioxane-2,3-diol
| Chemical Shift (ppm) | Assignment |
| ~65-70 | -OCH₂CH₂O- |
| ~95-100 | -CH(OH)- |
Experimental Protocol for NMR Spectroscopy
A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The ¹H and ¹³C NMR spectra are then recorded on a spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data for 1,4-Dioxane-2,3-diol
| m/z | Relative Intensity (%) | Assignment |
| 120 | Low | [M]⁺ (Molecular Ion) |
| 102 | Moderate | [M - H₂O]⁺ |
| 88 | High | [M - CH₂O₂]⁺ |
| 61 | High | Further fragmentation |
| 45 | High | Further fragmentation |
Note: The fragmentation pattern can be complex and may vary depending on the ionization technique used.
Experimental Protocol for Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact or electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy Data for 1,4-Dioxane-2,3-diol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (hydroxyl groups) |
| ~2900-3000 | Medium | C-H stretch (alkane) |
| ~1100 | Strong | C-O stretch (ether) |
Note: The IR spectrum of 1,4-dioxane derivatives will show characteristic C-O stretching vibrations for the cyclic ether.[7]
Experimental Protocol for IR Spectroscopy
A small amount of the sample is prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent. The sample is then placed in an IR spectrometer, and the spectrum is recorded.[2]
III. Workflow and Logical Relationships
The following diagram illustrates the general workflow for the characterization of a small organic molecule like cis-1,4-Dioxane-2,3-diol, starting from the purified compound and leading to its structural elucidation.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,4-Dioxane-2,3-diol, 2TMS derivative [webbook.nist.gov]
- 7. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Biological Activity of cis- and trans-1,4-Dioxane-2,3-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative framework for evaluating the biological activities of cis- and trans-1,4-Dioxane-2,3-diol. To date, a comprehensive literature search has revealed a notable absence of direct experimental studies comparing the biological effects of these two isomers. Consequently, this document outlines a proposed experimental workflow and detailed protocols to facilitate such a comparative analysis. The information herein is intended to serve as a foundational resource for researchers aiming to investigate the structure-activity relationships of these compounds.
While specific experimental data for the title compounds is not available, studies on other substituted 1,4-dioxane derivatives have indicated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2] The stereochemistry of such molecules can significantly influence their biological properties. Therefore, a direct comparison of the cis and trans isomers of 1,4-Dioxane-2,3-diol is warranted to elucidate their potential as therapeutic agents or to understand their toxicological profiles.
Comparative Data Summary
As no direct comparative experimental data is currently available in the public domain, the following table is presented as a template for organizing future findings.
| Biological Endpoint | Assay Type | cis-1,4-Dioxane-2,3-diol | trans-1,4-Dioxane-2,3-diol |
| Cytotoxicity | |||
| IC50 (µM) in HeLa cells | MTT Assay | Data Not Available | Data Not Available |
| IC50 (µM) in HepG2 cells | MTT Assay | Data Not Available | Data Not Available |
| Genotoxicity | |||
| Micronucleus Formation | In vitro Micronucleus Test | Data Not Available | Data Not Available |
| DNA Damage | Comet Assay | Data Not Available | Data Not Available |
| Antimicrobial Activity | |||
| Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Broth Microdilution | Data Not Available | Data Not Available |
| Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Broth Microdilution | Data Not Available | Data Not Available |
Proposed Experimental Workflow
To address the current knowledge gap, a systematic investigation into the biological activities of cis- and trans-1,4-Dioxane-2,3-diol is proposed. The following workflow outlines a logical progression of experiments to comprehensively compare the two isomers.
Figure 1: Proposed experimental workflow for the comparative biological activity assessment of cis- and trans-1,4-Dioxane-2,3-diol.
Detailed Experimental Protocols
The following are detailed protocols for key experiments proposed in the workflow.
MTT Cytotoxicity Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of cis- and trans-1,4-Dioxane-2,3-diol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compounds. Include vehicle control and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[4]
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and allow them to attach.
-
Expose the cells to various concentrations of the cis- and trans-isomers, along with positive and negative controls, for a duration that covers at least one cell cycle.
-
If metabolic activation is required, a system such as S9 mix can be incorporated.
-
-
Cell Harvesting and Staining:
-
After treatment, harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid solution.
-
Drop the fixed cells onto clean microscope slides and allow them to air dry.
-
Stain the cells with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
-
-
Microscopic Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Calculate the frequency of micronucleated cells for each treatment group.
-
-
Data Analysis:
-
Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group to determine if there is a significant increase.
-
Conclusion
While direct experimental data comparing the biological activities of cis- and trans-1,4-Dioxane-2,3-diol is currently lacking, this guide provides a comprehensive framework for researchers to conduct such investigations. The provided experimental workflow and detailed protocols for cytotoxicity and genotoxicity assays offer a starting point for elucidating the structure-activity relationships of these isomers. The systematic evaluation of these compounds will contribute valuable knowledge to the fields of medicinal chemistry and toxicology.
References
Safety Operating Guide
Safe Disposal of cis-1,4-Dioxane-2,3-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of cis-1,4-Dioxane-2,3-diol, a chemical that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential exposure.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling cis-1,4-Dioxane-2,3-diol, it is crucial to be aware of its associated hazards. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Hazard | GHS Hazard Statement | Recommended Personal Protective Equipment |
| Skin Irritation | H315: Causes skin irritation[1][2] | Protective gloves, Protective clothing[1] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Eye protection, Face protection[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Use only outdoors or in a well-ventilated area[1] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects[1] | Avoid release to the environment[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of cis-1,4-Dioxane-2,3-diol. This workflow is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
References
Personal protective equipment for handling 1,4-Dioxane-2,3-diol, cis-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,4-Dioxane-2,3-diol, cis-. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling 1,4-Dioxane-2,3-diol, cis-, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | With side-shields conforming to EN166.[1] |
| Chemical Safety Goggles | As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[3][4] Use proper glove removal technique.[1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4][5] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Use in a well-ventilated area is required.[5] |
Health Hazard Information
1,4-Dioxane-2,3-diol, cis- is classified with the following hazards:
-
Very toxic to aquatic life with long-lasting effects.[5]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risks.
| Procedure | Description |
| Handling | Avoid all personal contact, including inhalation.[5] Use only in a well-ventilated area.[5] Do not eat, drink, or smoke when handling.[5] Wash hands thoroughly after handling.[3][5] |
| Storage | Store in a cool, dry, well-ventilated place.[7] Keep container tightly closed.[5][7] Store in original containers.[5] |
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following steps must be taken.
| Plan | Action |
| Spill Response | Evacuate the area.[1] Wear appropriate PPE.[5] For dry spills, use dry clean-up procedures and avoid generating dust.[5] For wet spills, absorb with inert material and place in a suitable container for disposal.[5] Prevent spillage from entering drains or water courses.[5] |
| Disposal | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[5] Do not mix with other waste.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of 1,4-Dioxane-2,3-diol, cis- from receipt to disposal.
Caption: Safe handling workflow for 1,4-Dioxane-2,3-diol, cis-.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
